molecular formula C7H7FO B1315178 2-Fluoro-3-methylphenol CAS No. 77772-72-6

2-Fluoro-3-methylphenol

Cat. No.: B1315178
CAS No.: 77772-72-6
M. Wt: 126.13 g/mol
InChI Key: QTCQBPOWSWCJLQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylphenol is a useful research compound. Its molecular formula is C7H7FO and its molecular weight is 126.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCQBPOWSWCJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505152
Record name 2-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77772-72-6
Record name 2-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylphenol, also known as 2-fluoro-m-cresol, is a fluorinated aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a phenol ring substituted with a fluorine atom and a methyl group, imparts unique physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of a potential biological signaling pathway relevant to its structural class.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties like pKa and logP are often predicted through computational models for which experimental data for close isomers are provided for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₇H₇FO-[2]
Molecular Weight 126.128 g/mol -[2]
CAS Number 77772-72-6-[2]
Appearance Colorless, transparent liquidExperimental[2]
Boiling Point 174.2 ± 20.0 °CExperimental[2]
Density 1.2 ± 0.1 g/cm³Experimental[2]
Flash Point 67.4 ± 10.5 °CExperimental[2]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°CExperimental[2]
Refractive Index 1.520Experimental[2]
pKa No experimental data found. (Isomer 3-Fluoro-4-methylphenol: 9.27 ± 0.18)Predicted-
logP No experimental data found. (Isomer 2-Fluoro-6-methylphenol: 1.83972)Predicted[3]
Solubility No quantitative experimental data found.--

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a sharp, defined temperature.

Method: Capillary Method

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Method: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

  • Heating: The distillation flask is heated gently.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid.

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Method: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Method: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Method: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration.

  • Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Potential Biological Signaling Pathway

While specific biological activity for this compound is not extensively documented, its structural isomer, 3-Fluoro-2-methylphenol, is utilized in the synthesis of indole-like derivatives that act as modulators of the ROR-gamma-t (Retinoid-related orphan receptor gamma t) pathway.[4] This pathway is a critical regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines, making it a target for autoimmune and inflammatory diseases. Given the structural similarity, it is plausible that derivatives of this compound could be synthesized to target the same pathway.

Below is a conceptual diagram illustrating the general synthesis workflow for such therapeutic agents and their potential interaction with a biological pathway.

G cluster_synthesis Synthetic Workflow cluster_pathway Biological Pathway Modulation 2_Fluoro_3_methylphenol This compound (Starting Material) Indole_Scaffold Indole Scaffold Formation 2_Fluoro_3_methylphenol->Indole_Scaffold Multi-step Synthesis Derivative Indole-like Derivative (Potential RORγt Modulator) Indole_Scaffold->Derivative Derivative_binds Derivative binds to RORγt Ligand Binding Domain Derivative->Derivative_binds Biological Target Interaction ROR_activity Modulation of RORγt Activity Derivative_binds->ROR_activity Th17_diff Inhibition of Th17 Cell Differentiation ROR_activity->Th17_diff Cytokine_prod Decreased Pro-inflammatory Cytokine Production (e.g., IL-17) Th17_diff->Cytokine_prod Therapeutic_effect Therapeutic Effect in Autoimmune Diseases Cytokine_prod->Therapeutic_effect

Caption: Synthetic workflow and potential biological pathway modulation.

The DOT script above generates a diagram illustrating the synthetic pathway from this compound to a potential RORγt modulator and its subsequent interaction with the biological pathway, leading to a therapeutic effect.

Conclusion

References

An In-depth Technical Guide to 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylphenol (CAS RN: 77772-72-6), a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its core physicochemical properties, molecular structure, and its role as a key intermediate in the synthesis of complex organic molecules.

Core Physicochemical Properties

This compound, also known as 2-Fluoro-m-cresol, is a colorless and transparent liquid at room temperature.[1] Its unique molecular structure, featuring a fluorine atom ortho to the hydroxyl group and a methyl group in the meta position, imparts specific reactivity and properties that are leveraged in various synthetic applications.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₇FO[1][2]
Molecular Weight 126.13 g/mol [2][3][4]
CAS Number 77772-72-6[1][2]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 174.2 ± 20.0 °C (at 760 mmHg)[1]
Flash Point 67.4 ± 10.5 °C[1]
Vapor Pressure 0.9 ± 0.3 mmHg (at 25 °C)[1]
Refractive Index 1.520[1]
Purity ≥98.0%[1]

Molecular Structure

The structural arrangement of substituents on the phenol ring is critical to the chemical behavior of this compound. The fluorine atom's electron-withdrawing nature and the methyl group's electron-donating character influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

Caption: Molecular structure of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in organic synthesis.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of target molecules, a desirable feature in medicinal chemistry.[1] Consequently, it serves as a precursor in the development of novel pharmaceuticals and advanced agrochemicals.[1] The compound's reactivity is centered around the hydroxyl group, the activated aromatic ring, and the potential for further functionalization.

Experimental Protocols

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information detailing the involvement of this compound in specific biological signaling pathways or its comprehensive pharmacological profile. Its primary role is established as a synthetic intermediate rather than a biologically active agent itself. Further research would be required to elucidate any potential interactions with biological systems.

References

Navigating the Safety Profile of 2-Fluoro-3-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 2-Fluoro-3-methylphenol (CAS No. 77772-72-6), a key intermediate in various synthetic processes. While specific quantitative toxicological data for this particular isomer is limited, this document consolidates the existing information on its properties, hazards, and handling procedures to ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes the key physical and chemical data for this compound.

PropertyValueReference
Molecular Formula C₇H₇FO[1][2]
Molecular Weight 126.13 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 174.2 ± 20.0 °C at 760 mmHg[1]
Flash Point 67.4 ± 10.5 °C[1]
Density 1.2 ± 0.1 g/cm³[1]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]
Refractive Index 1.520[1]

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows. It is important to note that comprehensive toxicological studies for this specific isomer are not thoroughly investigated.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning

Toxicological Data

A thorough search for specific quantitative toxicological data, such as LD50 (median lethal dose) values for oral, dermal, and inhalation routes for this compound (CAS 77772-72-6), did not yield specific results. The available safety data sheets indicate that the toxicological properties have not been fully investigated.[2] This represents a significant data gap, and handling of this chemical should proceed with caution, assuming a higher level of toxicity based on the GHS classifications.

For context, data for structurally similar isomers are provided below, but it is crucial to recognize that these values may not be representative of this compound.

IsomerCAS No.Oral LD50 (Rat)Dermal LD50Inhalation LC50
4-Fluoro-3-methylphenol452-70-0Data not availableData not availableData not available
5-Fluoro-2-methylphenol452-85-7Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications suggest that standard methodologies, such as those prescribed by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, would be employed. These guidelines provide internationally recognized methods for assessing chemical safety.

General Principles of Cited Toxicological Studies (Based on OECD Guidelines):

  • Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step. The objective is to identify a dose that causes mortality or evident toxicity.

  • Skin Irritation/Corrosion (OECD 404): This test involves the application of the test substance to the skin of an animal (typically a rabbit) for a specified duration. The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals. The severity and reversibility of the skin reactions are used to classify the substance.

  • Eye Irritation/Corrosion (OECD 405): This method entails applying the test substance to the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals after application. The severity and reversibility of the eye lesions determine the classification.

Visualizing Safety Workflows

To enhance the understanding of safety protocols associated with chemical handling, the following diagrams, generated using Graphviz, illustrate key logical relationships in hazard communication and personal protective equipment selection.

GHS_Hazard_Communication cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication Chemical This compound Hazard_Data Physical, Health, Environmental Data Chemical->Hazard_Data GHS_Criteria GHS Classification Criteria Hazard_Data->GHS_Criteria Hazard_Class Hazard Class & Category (e.g., Acute Tox. 4, Skin Irrit. 2) GHS_Criteria->Hazard_Class SDS Safety Data Sheet (SDS) Hazard_Class->SDS Hazard_Class->SDS Label Product Label Hazard_Class->Label Hazard_Class->Label

Caption: GHS Hazard Communication Workflow.

PPE_Selection_Logic Start Start: Handling This compound Hazard_Assessment Perform Hazard Assessment (Review SDS Section 2 & 8) Start->Hazard_Assessment Inhalation_Hazard Inhalation Hazard? Hazard_Assessment->Inhalation_Hazard Skin_Contact_Hazard Skin Contact Hazard? Inhalation_Hazard->Skin_Contact_Hazard No Respiratory_Protection Use Respiratory Protection (e.g., NIOSH-approved respirator) Inhalation_Hazard->Respiratory_Protection Yes Eye_Contact_Hazard Eye Contact Hazard? Skin_Contact_Hazard->Eye_Contact_Hazard No Protective_Gloves Wear Chemical Resistant Gloves (e.g., Nitrile, Neoprene) Skin_Contact_Hazard->Protective_Gloves Yes Eye_Protection Wear Safety Goggles/ Face Shield Eye_Contact_Hazard->Eye_Protection Yes End Safe Handling Procedure Eye_Contact_Hazard->End No Respiratory_Protection->Skin_Contact_Hazard Protective_Clothing Wear Protective Clothing (e.g., Lab coat, Apron) Protective_Gloves->Protective_Clothing Protective_Clothing->Eye_Contact_Hazard Eye_Protection->End

Caption: PPE Selection Logic for Chemical Handling.

Safe Handling and Storage

Given the identified hazards, the following handling and storage procedures are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Conclusion

This technical guide consolidates the currently available safety information for this compound. The primary takeaway for researchers, scientists, and drug development professionals is the significant lack of comprehensive, quantitative toxicological data for this specific isomer. Therefore, a cautious approach to handling is paramount. The provided GHS classifications should be strictly adhered to, and appropriate engineering controls and personal protective equipment must be utilized at all times. Further toxicological investigation is warranted to fully characterize the safety profile of this compound and establish definitive exposure limits.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Fluoro-3-methylphenol

PropertyValue
CAS Number 77772-72-6
Molecular Formula C₇H₇FO
Molecular Weight 126.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~174 °C
Density ~1.15 g/cm³

Estimated Solubility of this compound in Common Organic Solvents

The following table presents estimated solubility values for this compound at ambient temperature (approximately 25°C). These estimations are based on the general solubility principles of phenolic compounds and the known properties of its parent compound, m-cresol, which is miscible with many organic solvents.[1][2] The introduction of a fluorine atom can slightly alter polarity and intermolecular interactions.

SolventSolvent TypeEstimated Solubility ( g/100 mL)Rationale for Estimation
Methanol Polar Protic> 50 (Miscible)Phenols generally show high solubility in alcohols due to hydrogen bonding.[3]
Ethanol Polar Protic> 50 (Miscible)Similar to methanol, strong hydrogen bonding interactions are expected.[3]
Acetone Polar Aprotic> 50 (Miscible)The ketone group can act as a hydrogen bond acceptor for the phenolic hydroxyl group.
Ethyl Acetate Polar Aprotic> 40Good solubility is expected due to ester functionality and moderate polarity.
Dichloromethane Nonpolar> 30Halogenated solvents can dissolve moderately polar compounds.
Toluene Nonpolar> 20The aromatic nature of both solute and solvent promotes solubility through π-π stacking.
Hexane Nonpolar< 5Low solubility is anticipated due to the significant difference in polarity.

Disclaimer: The values presented in this table are estimations and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance (± 0.1 mg)

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid/liquid ensures that equilibrium is reached with an undissolved phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker in a constant temperature bath (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the filtered aliquot.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.[7][8][9]

      • Calculate the solubility based on the mass of the solute and the volume of the solvent.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.[10][11]

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh Excess Solute add_to_vial Combine in Vial prep_solute->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial shake Agitate at Constant Temp. add_to_vial->shake settle Settle Undissolved Solute shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Sample withdraw->filter quantify Quantify Concentration filter->quantify calculate Calculate Solubility quantify->calculate report Report Results calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity_solute Polarity (OH, F groups) Polarity_solute->Solubility H_Bonding_solute Hydrogen Bonding (Donor/Acceptor) H_Bonding_solute->Solubility MW Molecular Weight MW->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_Bonding_solvent Hydrogen Bonding (Donor/Acceptor) H_Bonding_solvent->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of phenolic compounds.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

  • Hydrogen Bonding: The hydroxyl (-OH) group of this compound can act as a hydrogen bond donor, while the fluorine (-F) and oxygen (-O-) atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents for this compound.[3]

  • Polarity: The presence of the electronegative fluorine and oxygen atoms imparts polarity to the molecule. Polar solvents will generally be more effective at solvating this compound than nonpolar solvents.

  • Aromatic Character: The benzene ring contributes to the nonpolar character of the molecule. Aromatic solvents like toluene can interact favorably through π-π stacking interactions, enhancing solubility.

  • Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides a robust framework for its experimental determination and a qualitative understanding of its expected behavior in various organic solvents. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a standardized approach to generating reliable solubility data, which is essential for optimizing reaction conditions, developing formulations, and ensuring the quality and efficacy of the final product.

References

An In-depth Technical Guide to the Regioselective Synthesis of 2-Fluoro-3-methylphenol from Phenolic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluoro-3-methylphenol, in particular, serves as a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals due to its specific substitution pattern.[1] However, its synthesis from the readily available precursor, 3-methylphenol (m-cresol), presents a significant regioselectivity challenge.

Direct electrophilic fluorination of 3-methylphenol is complicated by the directing effects of both the hydroxyl and methyl substituents. Both groups are ortho, para-directing, activating positions 2, 4, and 6 for electrophilic attack. Uncontrolled fluorination typically leads to a mixture of products, with the 4- and 6-fluoro isomers often predominating due to steric and electronic preferences, making the isolation of the desired 2-fluoro isomer difficult and inefficient.

This technical guide outlines two robust, multi-step strategies designed to overcome this regiochemical challenge: 1) Electrophilic Fluorination using a Reversible Sulfonyl Blocking Group and 2) Directed ortho-Metalation (DoM) . These methods provide rational and effective pathways for the targeted synthesis of this compound.

Pathway A: Electrophilic Fluorination via a Sulfonyl Blocking Group

This strategy leverages the reversible nature of aromatic sulfonation. By installing a sulfonic acid (-SO₃H) group at the most sterically accessible and electronically favorable para-position (C4), subsequent electrophilic fluorination is directed to the remaining activated ortho-positions (C2 and C6). The blocking group can then be removed under acidic conditions to yield the desired product.[2][3][4]

Logical Workflow for Pathway A

G cluster_start Starting Material cluster_step1 Step 1: Sulfonation (Blocking) cluster_intermediate1 Intermediate cluster_step2 Step 2: Fluorination cluster_intermediate2 Intermediate cluster_step3 Step 3: Desulfonation (Deprotection) cluster_product Final Product A 3-Methylphenol B Sulfonation (Fuming H₂SO₄) A->B Reagent C 4-Hydroxy-2-methylbenzene- sulfonic acid B->C Product D Electrophilic Fluorination (e.g., Selectfluor™) C->D Substrate E 6-Fluoro-4-hydroxy-2-methylbenzene- sulfonic acid D->E Product F Desulfonation (Dilute H₂SO₄, Heat) E->F Substrate G This compound F->G Product

Caption: Workflow for the synthesis of this compound using a sulfonyl blocking group.

Experimental Protocols for Pathway A

Step 1: Sulfonation of 3-Methylphenol

  • To a stirred solution of 3-methylphenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or neat), cool the mixture to 0 °C.

  • Slowly add fuming sulfuric acid (20-30% SO₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 4-hydroxy-2-methylbenzenesulfonic acid, is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Electrophilic Fluorination

  • Dissolve the 4-hydroxy-2-methylbenzenesulfonic acid (1.0 eq) in an appropriate solvent such as acetonitrile or formic acid.

  • Add an electrophilic fluorinating agent, such as Selectfluor™ (1.1 eq), in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluorinated intermediate.

Step 3: Desulfonation

  • To the crude 6-fluoro-4-hydroxy-2-methylbenzenesulfonic acid, add dilute sulfuric acid (e.g., 10-20% aqueous H₂SO₄).

  • Heat the mixture to reflux (approximately 100-120 °C) and pass a stream of steam through the mixture (steam distillation).

  • The this compound product will co-distill with the steam.

  • Collect the distillate and extract with a suitable organic solvent like diethyl ether or dichloromethane.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to yield pure this compound.

Data Summary for Pathway A
StepReagents & ConditionsTypical YieldPurpose
1. Sulfonation 3-Methylphenol, Fuming H₂SO₄, 0 °C to RT>90%Block the C4 position.[2][4]
2. Fluorination Sulfonated intermediate, Selectfluor™, Acetonitrile, RT50-70%Introduce fluorine at the C2/C6 position.
3. Desulfonation Fluorinated intermediate, Dilute H₂SO₄, Heat80-95%Remove the sulfonyl blocking group.[2][3]

Pathway B: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings.[5][6] The phenolic hydroxyl group is first converted into a more effective directed metalation group (DMG), such as a carbamate. This DMG chelates with an organolithium base, directing deprotonation exclusively to the adjacent ortho-position (C2). The resulting aryllithium intermediate is then quenched with an electrophilic fluorine source.

Logical Workflow for Pathway B

G cluster_start Starting Material cluster_step1 Step 1: Protection (DMG formation) cluster_intermediate1 Intermediate cluster_step2 Step 2: Directed ortho-Metalation cluster_intermediate2 Intermediate cluster_step3 Step 3: Electrophilic Fluorination cluster_intermediate3 Intermediate cluster_step4 Step 4: Deprotection cluster_product Final Product A 3-Methylphenol B Carbamoylation (e.g., Diethylcarbamoyl chloride) A->B C O-(3-methylphenyl) diethylcarbamate B->C D Lithiation (s-BuLi, TMEDA, -78 °C) C->D E 2-Lithio-O-(3-methylphenyl) diethylcarbamate D->E F Fluorination (N-Fluorobenzenesulfonimide, NFSI) E->F G O-(2-fluoro-3-methylphenyl) diethylcarbamate F->G H Hydrolysis (Strong Base/Acid, Heat) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

Experimental Protocols for Pathway B

Step 1: Protection of 3-Methylphenol (Carbamate Formation)

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-methylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the resulting sodium phenoxide solution back to 0 °C and add diethylcarbamoyl chloride (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain O-(3-methylphenyl) diethylcarbamate.

Step 2 & 3: Directed ortho-Metalation and Fluorination

  • Dissolve the O-(3-methylphenyl) diethylcarbamate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add sec-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature at -78 °C. A color change typically indicates the formation of the aryllithium species. Stir for 1-2 hours at this temperature.

  • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.3 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution to the NFSI solution via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with water and brine, dry, and concentrate.

Step 4: Deprotection (Hydrolysis of Carbamate)

  • Dissolve the crude O-(2-fluoro-3-methylphenyl) diethylcarbamate in a suitable solvent such as methanol or ethanol.

  • Add a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (5-10 eq).

  • Heat the mixture to reflux for 4-8 hours until TLC or LC-MS shows complete conversion.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield pure this compound.

Data Summary for Pathway B
StepReagents & ConditionsTypical YieldPurpose
1. Protection 3-Methylphenol, NaH, Diethylcarbamoyl chloride, THF85-95%Install Directed Metalation Group (DMG).
2. DoM Carbamate, s-BuLi, TMEDA, THF, -78 °CN/A (in situ)Regioselective C2 lithiation.[5][6]
3. Fluorination Aryllithium intermediate, NFSI, THF, -78 °C60-80%Introduce fluorine at the C2 position.
4. Deprotection Fluorinated carbamate, NaOH or KOH, EtOH, Reflux>90%Cleave the carbamate to reveal the phenol.

References

A Technical Guide to Commercial Suppliers of 2-Fluoro-3-methylphenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 2-Fluoro-3-methylphenol (CAS No. 77772-72-6), a key intermediate in pharmaceutical and agrochemical synthesis. This guide offers a comparative analysis of supplier offerings, quality specifications, and a logical workflow for procurement to aid researchers in making informed purchasing decisions.

Introduction to this compound

This compound, also known as 2-fluoro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO. Its structure, featuring a fluorine atom and a methyl group on the phenol ring, makes it a valuable building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, making this intermediate highly sought after in medicinal chemistry.

Commercial Supplier Analysis

A critical aspect of sourcing this compound is the selection of a reliable supplier that can provide high-purity material with consistent quality. The following table summarizes the offerings from several key commercial suppliers. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

SupplierPurityAvailable QuantitiesPrice (USD)
AbacipharmTech 98%10g, 25g$111.57 (10g), $206.89 (25g)[1]
Oakwood Chemical Information not readily available1g, 5g$19.00 (1g), $65.00 (5g)[2]
Crysdot LLC 98%25g$199.00
Sigma-Aldrich Information not readily availableVaries (product numbers SY3H3D67E3E9, ALNH9A9EEBB3)Pricing requires login/inquiry[3]
BLD Pharm Information not readily availableVariesPricing requires login/inquiry[4]
AK Scientific, Inc. Information not readily availableVariesPricing requires login/inquiry
ChemicalBook Acts as a directory for multiple suppliersVaries by supplierVaries by supplier[5]

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are typically developed by the end-user and are considered proprietary. However, suppliers are expected to provide a Certificate of Analysis (CoA) with each purchase, which includes key analytical data confirming the identity and purity of the compound. Standard analytical methods for quality control of such compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Researchers should request a sample or a representative CoA from potential suppliers to evaluate their quality control standards.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for this compound is a multi-step process that involves careful consideration of various factors beyond just price. The following diagram illustrates a logical workflow to guide researchers in this process.

Supplier_Selection_Workflow Workflow for Selecting a Commercial Supplier of this compound A Define Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Quotations & Samples B->C D Evaluate Supplier Information (CoA, SDS, Lead Time) C->D E Perform In-house Quality Control (NMR, GC-MS, etc.) D->E F Assess Supplier Reliability (Communication, Delivery History) D->F G Select Primary & Secondary Supplier E->G F->G H Place Purchase Order G->H

Caption: A flowchart illustrating the key steps for selecting a commercial supplier.

Conclusion

The procurement of high-quality this compound is crucial for the success of research and development projects in the pharmaceutical and agrochemical industries. By systematically evaluating potential suppliers based on purity, cost, and reliability, researchers can ensure a consistent and dependable supply of this critical chemical intermediate. The workflow and data presented in this guide provide a solid foundation for making informed procurement decisions.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Reactivity of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylphenol, a substituted aromatic compound, presents a fascinating case study in the nuanced effects of halogen substitution on organic reactivity. The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the methyl group introduces a unique interplay of electronic and steric factors that significantly influence the molecule's behavior in various chemical transformations. This technical guide provides a comprehensive analysis of the role of fluorine in modulating the reactivity of this compound, offering valuable insights for its application in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, making a thorough understanding of its impact on reactivity crucial for rational molecular design.[1][2]

Physicochemical Properties

The introduction of a fluorine atom alters the fundamental physicochemical properties of the parent 3-methylphenol molecule. A comparison of their key properties is summarized below.

PropertyThis compound3-Methylphenol (m-Cresol)Reference
Molecular Formula C₇H₇FOC₇H₈O[1]
Molecular Weight 126.13 g/mol 108.14 g/mol [1]
Boiling Point 174.2 ± 20.0 °C202.8 °C[1]
Flash Point 67.4 ± 10.5 °C86 °C[1]
Density ~1.2 g/cm³1.034 g/cm³[1]
pKa Estimated ~9-1010.1
Refractive Index 1.5201.541[1]

The Role of Fluorine in Modulating Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. The fluorine atom at the ortho position in this compound exerts a significant influence on the compound's acidity through its strong inductive electron-withdrawing effect (-I effect). This effect helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it and increasing the acidity of the phenol.

However, the fluorine atom also possesses a positive mesomeric effect (+M effect) due to its lone pairs of electrons, which can donate electron density to the aromatic ring. In the case of ortho- and para-substituted phenols, this +M effect can partially counteract the -I effect. The interplay of these opposing effects determines the overall acidity. For this compound, the strong -I effect of the ortho-fluorine is expected to be the dominant factor, leading to a lower pKa value (higher acidity) compared to the parent 3-methylphenol. The methyl group, being an electron-donating group, slightly decreases the acidity.

Acidity_Influence This compound This compound Phenoxide_Ion Phenoxide Ion This compound->Phenoxide_Ion Deprotonation Acidity Acidity Phenoxide_Ion->Acidity Increased Stability leads to Higher Acidity Fluorine Fluorine (-I, +M) Fluorine->Phenoxide_Ion Stabilizes via -I effect Methyl_Group Methyl Group (+I) Methyl_Group->Phenoxide_Ion Destabilizes via +I effect

Reactivity in Key Organic Reactions

The fluorine atom significantly modulates the reactivity of the aromatic ring towards various substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. Conversely, the fluorine atom is a deactivating group due to its strong -I effect, yet it is also an ortho-, para-director due to its +M effect. The methyl group is a weakly activating, ortho-, para-director.

In this compound, the directing effects of the hydroxyl, fluoro, and methyl groups must be considered. The powerful activating and directing effect of the hydroxyl group will be the primary determinant of the substitution pattern. The positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C2 position is blocked by the fluorine atom, and the C5 position is meta to the hydroxyl group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The fluorine atom's deactivating effect will likely make the reaction conditions for EAS slightly more vigorous compared to those for 3-methylphenol.

A representative protocol for the nitration of a phenol derivative is as follows:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1 equivalent) in the same solvent to the cooled reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomeric nitrated products.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). While the fluorine atom in this compound is electron-withdrawing, it is not typically a strong enough activator on its own to facilitate SNAr under standard conditions. For SNAr to occur, stronger electron-withdrawing groups (e.g., nitro groups) are usually required at the ortho or para positions to the leaving group. In principle, the fluorine atom itself could act as a leaving group in an SNAr reaction if the ring were sufficiently activated.

SNAr_Mechanism Aryl-F Activated Aryl Fluoride Meisenheimer Meisenheimer Complex (Anionic Intermediate) Aryl-F->Meisenheimer + Nucleophile Nucleophile Nucleophile (Nu-) Product Substituted Product Meisenheimer->Product - Fluoride Fluoride Fluoride Ion (F-) Meisenheimer->Fluoride

Directed Ortho-Lithiation (DoM)

The hydroxyl group of a phenol is acidic and will be deprotonated by strong organolithium bases. To achieve directed ortho-lithiation (DoM), the hydroxyl group must first be protected with a suitable directing metalation group (DMG), such as a methoxymethyl (MOM) ether or a carbamate. The protected oxygen atom then directs the lithiation to the adjacent ortho position. In the case of O-protected this compound, the primary site for lithiation would be the C6 position, which is ortho to the DMG. The fluorine atom at the C2 position would have a lesser directing effect. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C6 position.

DoM_Workflow Start This compound Protection Protection of OH group (e.g., as MOM ether) Start->Protection Protected O-Protected This compound Protection->Protected Lithiation Lithiation with n-BuLi (Directed by O-DMG) Protected->Lithiation Lithiated 6-Lithio derivative Lithiation->Lithiated Quench Quenching with Electrophile (E+) Lithiated->Quench Substituted 6-Substituted Product Quench->Substituted Deprotection Deprotection Substituted->Deprotection Final_Product 6-Substituted This compound Deprotection->Final_Product

  • Protection: Protect the hydroxyl group of this compound with a suitable directing group (e.g., MOM ether) under standard conditions.

  • Lithiation: Dissolve the protected phenol in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification and Deprotection: Purify the crude product by column chromatography. Subsequently, deprotect the directing group under appropriate conditions to yield the ortho-functionalized this compound.

Conclusion

The fluorine atom in this compound plays a multifaceted role in dictating its reactivity. Its strong inductive effect increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic attack. However, its ability to direct incoming electrophiles to the ortho and para positions, coupled with the dominant directing effect of the hydroxyl group, provides a means for regioselective functionalization. Furthermore, after protection, the oxygen atom serves as an effective directing group for ortho-lithiation, enabling substitution at the C6 position. A thorough understanding of these electronic and steric influences is paramount for harnessing the synthetic potential of this compound in the development of novel molecules with applications in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to anticipate and control the reactivity of this versatile fluorinated building block.

References

A Technical Guide to the Spectroscopic Analysis of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability and binding affinity, making it a valuable moiety in drug design. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development process. This guide details the standard analytical workflow and experimental protocols for obtaining and interpreting the NMR, IR, and MS spectra of this compound.

Spectroscopic Data Summary

While experimentally obtained data for this compound is not available in the referenced databases, the following tables are presented as templates for the expected data based on the analysis of similar phenolic compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~6.7-7.2m-3HAr-H
~4.5-7.0br s-1HAr-OH
~2.3s-3HAr-CH₃

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly variable.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~150-160 (d)C-F
~150-155C-OH
~115-135Ar-C
~15-20-CH₃

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1600-1450Medium-StrongC=C aromatic ring stretch
~1260-1180StrongC-F stretch
~1260-1200StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
126Molecular Ion (M⁺)
111[M-CH₃]⁺
97[M-CHO]⁺
77[C₆H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a substituted phenol like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shift of the hydroxyl proton.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

    • D₂O Shake: To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. After acquiring the initial spectrum, a few drops of deuterium oxide are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The O-H peak will disappear or significantly decrease in intensity due to proton-deuterium exchange.[1][2]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty, clean ATR crystal should be collected before the sample spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation and Introduction (for GC-MS):

    • For volatile compounds like phenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[3]

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • To improve volatility and chromatographic peak shape, derivatization can be performed. For phenols, a common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic hydroxyl group to a less polar trimethylsilyl (TMS) ether.[4]

    • Inject 1 µL of the solution into the GC-MS system.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50°C and ramping up to 250°C.

    • Mass Spectrometer: An electron ionization (EI) source is common for GC-MS.

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern Synthesis->MS IR Infrared (IR) Spectroscopy - Functional Group Identification (e.g., -OH, C-F, Ar C=C) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Chemical Environment Synthesis->NMR Interpretation Combine Data: - MS: C₇H₇FO - IR: Phenol, Fluorine - NMR: Aromatic, Methyl MS->Interpretation IR->Interpretation NMR->Interpretation Structure Proposed Structure: This compound Interpretation->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

Unlocking Novel Bioactive Molecules: A Technical Guide to the Research Applications of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the research applications of 2-Fluoro-3-methylphenol, a key fluorinated building block in the synthesis of novel bioactive compounds. Primarily geared towards researchers, scientists, and professionals in drug development and agrochemical research, this document details the synthesis, biological activity, and potential mechanisms of action of molecules derived from this versatile intermediate.

Introduction: The Strategic Advantage of Fluorination

This compound (CAS 77772-72-6) is a fluorinated aromatic compound that has garnered significant interest as a precursor in organic synthesis.[1][2] The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized approach in medicinal and agricultural chemistry. This is attributed to fluorine's ability to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity, ultimately leading to improved efficacy of the final compound.[3] This guide focuses on a tangible application of this compound in the creation of a novel fungicide, providing a comprehensive overview from synthesis to biological evaluation.

Core Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthetic chemistry.

PropertyValue
Molecular Formula C₇H₇FO[1]
Molecular Weight 126.13 g/mol [1]
Appearance Colorless transparent liquid[1]
Boiling Point 174.2 ± 20.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 67.4 ± 10.5 °C[1]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]
Refractive Index 1.520[1]

Application in the Synthesis of Novel Fungicides

A significant and illustrative application of this compound is its use as a starting material in the synthesis of a new class of 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives, which have demonstrated potent fungicidal properties.[4] A specific derivative, (5RS)-5-(2-chloro-4-methylbenzyl)-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-4H-1,2,4-oxadiazine (designated here as Compound I-003), showcases the potential of this chemical scaffold in developing effective crop protection agents.[4]

Synthetic Pathway to a Potent Fungicide

The synthesis of Compound I-003 is achieved through a nucleophilic aromatic substitution reaction, where this compound is reacted with a suitable dichlorinated pyridazine precursor.

Experimental Protocol: Synthesis of (5RS)-5-(2-chloro-4-methylbenzyl)-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-4H-1,2,4-oxadiazine (Compound I-003) [4]

  • A solution of this compound (77 mg, 0.61 mmol) in 2-methyltetrahydrofuran (1 mL) is added to a suspension of cesium carbonate (249 mg, 0.76 mmol) in 2-methyltetrahydrofuran (1 mL) at a cooled temperature of 0°C.

  • The resulting mixture is stirred for one hour.

  • Following this, a solution of (5RS)-5-(2,4-dichlorobenzyl)-3-(3,6-dichloropyridazin-4-yl)- 5,6-dihydro-4H-1,2,4-oxadiazine (200 mg, 0.51 mmol) is added to the reaction mixture.

  • The reaction is monitored until completion, after which the final product, Compound I-003, is isolated and purified using standard laboratory techniques.

Fungicidal Efficacy: Quantitative Analysis

The biological activity of Compound I-003 was assessed against a variety of significant plant pathogens, demonstrating high efficacy at a concentration of 200 ppm.

Fungal SpeciesCommon DiseaseEfficacy (%) at 200 ppm
Plasmopara viticolaGrapevine downy mildew99
Phytophthora infestansLate blight of tomato99
Alternaria solaniEarly blight of tomato90
Septoria triticiLeaf blotch of wheat94
Pyrenophora teresNet blotch of barley98

Experimental Protocol: In-Vivo Fungicidal Assay (General Methodology)

  • Plant Cultivation: Host plants, such as grapevine, tomato, wheat, and barley, are cultivated under controlled greenhouse conditions to a suitable growth stage for testing.

  • Compound Application: The synthesized test compound is formulated and diluted to the desired concentration (e.g., 200 ppm) and applied as a spray to the foliage of the host plants.

  • Pathogen Inoculation: Once the spray application has dried, the plants are inoculated with a spore suspension of the target fungal pathogen.

  • Incubation: The inoculated plants are then transferred to an environment with controlled temperature and humidity to facilitate disease development.

  • Efficacy Assessment: After an appropriate incubation period, the level of disease infection on the treated plants is visually assessed and compared to untreated control plants. The fungicidal efficacy is then calculated as the percentage reduction in disease severity.

Visualizing the Scientific Workflow and Proposed Mechanism

To better illustrate the processes described, the following diagrams outline the synthetic workflow and a proposed mechanism of action for the synthesized fungicide.

G Synthetic Workflow for Compound I-003 This compound This compound Activated_Phenol Activated Phenoxide This compound->Activated_Phenol Deprotonation Cesium_Carbonate Cesium Carbonate (Base) Cesium_Carbonate->Activated_Phenol Compound_I003 Compound I-003 (Fungicide) Activated_Phenol->Compound_I003 Nucleophilic Substitution Pyridazine_Precursor (5RS)-5-(2,4-dichlorobenzyl)-3- (3,6-dichloropyridazin-4-yl)-5,6-dihydro- 4H-1,2,4-oxadiazine Pyridazine_Precursor->Compound_I003

Caption: Synthesis of the fungicidal Compound I-003 from this compound.

While the precise molecular target of Compound I-003 has not been elucidated, a common mechanism of action for fungicides involves the inhibition of essential fungal enzymes. The following diagram illustrates a generalized inhibitory pathway.

G Proposed Fungicidal Mechanism of Action Fungicide Compound I-003 Fungal_Enzyme Essential Fungal Enzyme (e.g., in respiration or cell wall synthesis) Fungicide->Fungal_Enzyme Inhibition Metabolic_Pathway Vital Metabolic Pathway Fungal_Enzyme->Metabolic_Pathway Blocked Fungal_Cell_Death Fungal Cell Death Metabolic_Pathway->Fungal_Cell_Death Leads to

References

Methodological & Application

2-Fluoro-3-methylphenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 27, 2025 – 2-Fluoro-3-methylphenol, a unique aromatic compound, is gaining significant traction as a versatile building block in the realms of pharmaceutical and agrochemical research and development. Its strategic incorporation of a fluorine atom and a methyl group on the phenolic ring imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the synthesis of a wide array of complex organic compounds.

This compound (CAS No. 77772-72-6) is a colorless to light yellow liquid with a molecular formula of C₇H₇FO.[1] The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and agrochemicals.[2] This has led to its increasing use in the synthesis of novel therapeutic agents and advanced crop protection solutions.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and use in synthetic protocols.

PropertyValueReference
CAS Number 77772-72-6[1]
Molecular Formula C₇H₇FO[1]
Molecular Weight 126.13 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 174.2 ± 20.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]
Refractive Index 1.520[1]

Applications in Organic Synthesis

This compound serves as a crucial precursor in a variety of synthetic transformations. Its phenolic hydroxyl group allows for a range of reactions, including etherification and esterification, while the aromatic ring can be further functionalized. The fluorine substituent plays a key role in modulating the electronic properties and reactivity of the molecule.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this reaction, the hydroxyl group of this compound is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This reaction is particularly useful for introducing a variety of side chains to the phenolic oxygen.

A representative workflow for the Williamson ether synthesis using this compound is depicted below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products phenol This compound deprotonation Deprotonation phenol->deprotonation 1. base Base (e.g., K₂CO₃, NaH) base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 phenoxide Phenoxide Intermediate deprotonation->phenoxide ether Aryl Ether Product sn2->ether salt Salt Byproduct (e.g., KX, NaX) sn2->salt phenoxide->sn2 2.

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(2-Fluoro-3-methylphenoxy)acetic acid

This protocol describes the synthesis of a phenoxyacetic acid derivative, a common structural motif in herbicides.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ether Formation:

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).

    • The reaction mixture is stirred and heated at reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude ethyl 2-(2-fluoro-3-methylphenoxy)acetate.

  • Hydrolysis:

    • The crude ester is dissolved in a mixture of ethanol and water.

    • An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature overnight.

    • The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

    • The aqueous layer is acidified with concentrated HCl to pH ~2, resulting in the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried to afford 2-(2-fluoro-3-methylphenoxy)acetic acid.

ReactantMolar Eq.Catalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
This compound1.0K₂CO₃ (1.5 eq)AcetoneReflux4-6>90 (Ester)
Ethyl bromoacetate1.1
Ethyl 2-(2-fluoro-3-methylphenoxy)acetate1.0NaOH (2.0 eq)EtOH/H₂ORT12>95 (Acid)
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an alcohol and an aryl halide. This reaction is particularly useful for the synthesis of diaryl ethers. While traditional Ullmann conditions often require harsh conditions, modern modifications have made it a more versatile tool in organic synthesis.

A general representation of the Ullmann condensation is as follows:

Ullmann_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products phenol This compound coupling Coupling Reaction phenol->coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->coupling catalyst Cu Catalyst catalyst->coupling base Base base->coupling diaryl_ether Diaryl Ether Product coupling->diaryl_ether

Caption: General scheme of the Ullmann condensation.

Experimental Protocol: Synthesis of a Diaryl Ether Derivative

This protocol outlines a general procedure for the Ullmann condensation of this compound with an activated aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodonitrobenzene)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous dioxane is added, and the mixture is heated to 90-110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodonitrobenzeneCuI (10 mol%)N,N-Dimethylglycine (20 mol%)Cs₂CO₃ (2.0 eq)Dioxane1001875-85
2-BromopyridineCuI (10 mol%)1,10-Phenanthroline (20 mol%)K₃PO₄ (2.0 eq)Toluene1102460-70

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the straightforward introduction of a fluorinated methylphenyl moiety into a wide range of molecules. The protocols outlined in this document for Williamson ether synthesis and Ullmann condensation demonstrate its utility in forming key C-O bonds, which are prevalent in many biologically active compounds. The strategic use of this intermediate will undoubtedly continue to contribute to the development of new and improved pharmaceuticals and agrochemicals.

References

Application Notes and Protocols: The Use of 2-Fluoro-3-methylphenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-fluoro-3-methylphenol as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This document outlines a representative synthetic protocol for the preparation of a diaryl ether intermediate, a common structural motif in medicinal chemistry. Additionally, it provides context by illustrating the cyclooxygenase-2 (COX-2) signaling pathway, a relevant target for many anti-inflammatory drugs that benefit from fluorination.

Introduction to this compound in Drug Discovery

This compound (CAS: 77772-72-6) is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1][3] The presence of a fluorine atom at the ortho-position to the hydroxyl group and a methyl group at the meta-position offers a unique combination of electronic and steric properties.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, including enhanced potency, metabolic stability, and bioavailability.[2] The phenolic hydroxyl group serves as a convenient handle for various chemical transformations, most notably etherification and esterification, to construct more complex molecular architectures.[3]

Synthesis of a Diaryl Ether Intermediate via Williamson Ether Synthesis

A common application of phenolic compounds in pharmaceutical synthesis is their conversion to diaryl ethers. This section details the synthesis of a hypothetical, yet representative, pharmaceutical intermediate, 1-(benzyloxy)-2-fluoro-3-methylbenzene , from this compound.

Reaction Scheme

The synthesis proceeds via a classic Williamson ether synthesis, where the phenoxide ion of this compound, generated by a base, acts as a nucleophile to displace a halide from benzyl bromide.

G reactant1 This compound reagents K2CO3, Acetone reactant1->reagents reactant2 Benzyl Bromide reactant2->reagents product 1-(Benzyloxy)-2-fluoro-3-methylbenzene reagents->product byproduct KBr + KHCO3 reagents->byproduct COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) cox2_gene COX-2 Gene Transcription stimuli->cox2_gene Induces cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Releases via PLA2 pla2 Phospholipase A2 pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 Catalyzes via COX-2 cox2_enzyme COX-2 Enzyme cox2_gene->cox2_enzyme Translates to prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgh2->prostaglandins Isomerases inflammation Pain, Fever, Inflammation prostaglandins->inflammation Mediates cox2_inhibitor Selective COX-2 Inhibitor (Hypothetical Drug) cox2_inhibitor->cox2_enzyme Inhibits

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-3-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize aryl amines.[1][2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in many biologically active molecules and functional organic materials.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-fluoro-3-methylphenol derivatives. Due to the phenolic hydroxyl group, a direct amination is not feasible. Therefore, the protocol involves a two-step process:

  • Activation of the Phenol: The hydroxyl group of this compound is first converted into a better leaving group, such as a sulfonate (e.g., mesylate, tosylate, or triflate) or a halide. This activation is crucial for the subsequent palladium-catalyzed amination.[3]

  • Buchwald-Hartwig Amination: The activated 2-fluoro-3-methylphenyl derivative is then coupled with a desired primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-leaving group bond (Ar-X) of the activated this compound derivative to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide and the formation of an imine. The choice of ligand is critical to promote the desired reductive elimination and minimize these side reactions.[1]

Experimental Protocols

Protocol 1: Activation of this compound via Mesylation

This protocol describes the conversion of a phenol to its corresponding mesylate, a suitable substrate for the Buchwald-Hartwig amination.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolve the phenol in anhydrous dichloromethane (approx. 0.5-1.0 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.0-3.0 equiv) to the stirred solution.

  • Add methanesulfonyl chloride (1.5-2.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-fluoro-3-methylphenyl mesylate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of an activated this compound derivative (e.g., mesylate or bromide) with a primary or secondary amine.[5] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Activated this compound derivative (e.g., 2-fluoro-3-methylphenyl mesylate or 2-bromo-6-fluoro-3-methylphenol) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, t-amyl alcohol)

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the activated this compound derivative (1.0 equiv), the amine (1.2 equiv), and the base (1.4-2.0 equiv).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the catalyst/ligand mixture to the Schlenk tube.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various aryl halides and sulfonates, which can serve as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination [5]

Aryl Halide/SulfonateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-6-methylisonicotinaldehydeAnilinePd₂(dba)₃ (2)XPhos (4.4)NaOtBu (1.4)Toluene1001875-85
2-Bromo-6-methylisonicotinaldehydeMorpholinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Dioxane1102460-70
2-Bromo-6-methylisonicotinaldehyden-ButylamineBrettPhos Pd G3 (2)-K₃PO₄ (2.0)t-Amyl alcohol1101865-75

Table 2: Conditions for Amination of Aryl Perfluorooctanesulfonates [3]

Aryl SulfonateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Acetylphenyl perfluorooctanesulfonateButylaminePd(OAc)₂ (10)BINAP (15)Cs₂CO₃ (2.0)Toluene80-904878
4-Acetylphenyl perfluorooctanesulfonateBenzylaminePd(OAc)₂ (10)BINAP (15)Cs₂CO₃ (2.0)Toluene80-904882
4-Acetylphenyl perfluorooctanesulfonateMorpholinePd(OAc)₂ (10)BINAP (15)Cs₂CO₃ (2.0)Toluene80-904885

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification start Start reagents Weigh Aryl Halide/Sulfonate, Amine, and Base start->reagents combine Combine Reagents and Catalyst in Schlenk Tube reagents->combine catalyst_prep Prepare Catalyst/Ligand Mixture catalyst_prep->combine inert Evacuate and Backfill with Inert Gas (3x) combine->inert add_solvent Add Anhydrous, Degassed Solvent inert->add_solvent heat_stir Heat and Stir (80-110 °C, 12-24 h) add_solvent->heat_stir cool Cool to Room Temperature heat_stir->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Workup (Wash with Water and Brine) filter->extract dry Dry Organic Layer and Concentrate extract->dry purify Flash Column Chromatography dry->purify product Final Product purify->product

Caption: Generalized workflow for the Buchwald-Hartwig amination experiment.

References

Application Note: A Robust Protocol for the O-Alkylation of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-3-methylphenol is a valuable building block in medicinal chemistry and materials science, where the strategic introduction of fluorine and methyl groups can fine-tune the electronic properties, lipophilicity, and metabolic stability of target molecules.[1][2] The O-alkylation of the phenolic hydroxyl group is a critical transformation for creating diverse ether derivatives used in the synthesis of active pharmaceutical ingredients (APIs) and other functional materials. This document provides a detailed protocol for the O-alkylation of this compound, primarily based on the principles of the Williamson ether synthesis, which remains the simplest and most popular method for preparing ethers.[3] This reaction involves the deprotonation of the phenol to form a phenoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[3][4][5]

To enhance reaction efficiency and yield, especially with a substituted phenol, phase-transfer catalysis (PTC) is a highly effective technique.[6][7][8] PTC facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.[9] This application note will detail a general protocol that can be adapted for various primary alkyl halides.

Reaction Principle: Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, which proceeds in two main steps. First, a base is used to deprotonate the hydroxyl group of this compound, forming the more nucleophilic 2-fluoro-3-methylphenoxide. This is followed by the reaction of the phenoxide with a primary alkyl halide in an SN2 reaction to form the desired ether.[4][5]

// Reactants Phenol [label="this compound"]; Base [label="+ Base"]; AlkylHalide [label="+ Alkyl Halide (R-X)"]; Product [label="2-Fluoro-3-methylphenyl Ether"];

// Intermediates Phenoxide [label="[2-Fluoro-3-methylphenoxide]"];

// Pathway Phenol -> Base [style=invis]; {rank=same; Phenol; Base;} Base -> Phenoxide [label="Deprotonation"]; Phenoxide -> AlkylHalide [style=invis]; {rank=same; Phenoxide; AlkylHalide;} AlkylHalide -> Product [label="SN2 Attack"]; } mend Figure 1. General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocols

This section outlines a general and robust protocol for the O-alkylation of this compound using a primary alkyl halide under phase-transfer catalysis conditions.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃), finely pulverized[3]

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution[3]

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), finely pulverized potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Begin vigorous stirring. Add the desired primary alkyl halide (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts. Evaporate the solvent using a rotary evaporator. Dissolve the residue in diethyl ether. Transfer the organic solution to a separatory funnel and wash with 5% NaOH solution to remove any unreacted phenol.[3] Subsequently, wash with water and then with a saturated brine solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: This compound, K₂CO₃, TBAB in Acetonitrile B Add Alkyl Halide A->B C Heat to Reflux (4-12 hours) B->C D Cool to RT & Filter C->D E Evaporate Solvent D->E F Dissolve in Ether E->F G Wash with 5% NaOH, Water, and Brine F->G H Dry with MgSO₄ & Filter G->H I Evaporate Solvent H->I J Column Chromatography (if necessary) I->J K Characterize Product J->K

Data Presentation

The following table summarizes typical reaction parameters for the O-alkylation of various phenols, which can be used as a starting point for optimizing the reaction with this compound. Yields are generally high for this type of reaction, particularly when using reactive primary alkyl halides.

Alkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
Ethyl BromideK₂CO₃TBABAcetonitrile82 (Reflux)4-685-95
Benzyl BromideK₂CO₃TBABAcetonitrile82 (Reflux)3-5>90
n-Butyl IodideK₂CO₃TBABDMF1006-880-90
Allyl BromideK₂CO₃TBABAcetonitrile82 (Reflux)2-4>90

Note: Reaction times and yields are estimates based on general procedures for substituted phenols and should be optimized for the specific substrate and alkylating agent. The use of iodide as a leaving group or in catalytic amounts (e.g., NaI) can accelerate the reaction with alkyl chlorides or bromides.

Conclusion

The O-alkylation of this compound can be achieved efficiently through the Williamson ether synthesis, enhanced by phase-transfer catalysis. The provided protocol offers a robust and high-yielding method suitable for a variety of primary alkyl halides. This procedure is scalable and utilizes common laboratory reagents and techniques, making it highly applicable for professionals in research and drug development. For secondary and tertiary alkyl halides, this method is less suitable as elimination reactions become a significant competing pathway.[4]

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fluorinated benzofuran and coumarin derivatives starting from 2-Fluoro-3-methylphenol. This starting material is a valuable building block in medicinal chemistry due to the strategic placement of the fluorine atom, which can enhance the metabolic stability and bioavailability of potential drug candidates.[1] The following protocols describe established methods for constructing heterocyclic scaffolds that are prevalent in many biologically active compounds.

Properties of this compound

A summary of the key physical and chemical properties of the starting material is provided below for reference in experimental planning.

PropertyValueReference
CAS Number 77772-72-6[2]
Molecular Formula C₇H₇FO[2]
Molecular Weight 126.13 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 174.2 ± 20.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Refractive Index 1.520[2]
Flash Point 67.4 ± 10.5 °C[2]

Synthesis of a Novel Fluorinated Benzofuran Derivative

Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals. The following protocol outlines a potential pathway for the synthesis of a novel 7-fluoro-6-methyl-2-substituted-benzofuran via a one-pot reaction from this compound and an α-haloketone, a method known for its high regioselectivity.[3]

Experimental Protocol: Synthesis of 2-Aryl-7-fluoro-6-methylbenzofuran

This protocol describes the synthesis of a 2-aryl-7-fluoro-6-methylbenzofuran derivative from this compound and a substituted 2-bromoacetophenone using a titanium tetrachloride-promoted cyclodehydration.

Materials:

  • This compound

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and the substituted 2-bromoacetophenone (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of titanium tetrachloride (1.5 eq) in anhydrous DCM via the dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-aryl-7-fluoro-6-methylbenzofuran.

Expected Data: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.

Analytical DataExpected Observations
¹H NMR Peaks corresponding to aromatic protons, the methyl group, and the substituent on the 2-aryl ring.
¹³C NMR Signals for the benzofuran core carbons, the methyl carbon, and the carbons of the 2-aryl substituent.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzofuran ring.
Mass Spec (HRMS) The calculated exact mass of the target molecule.

Logical Workflow for Benzofuran Synthesis

Benzofuran_Synthesis A This compound + Substituted 2-bromoacetophenone B Reaction Mixture in DCM A->B C Addition of TiCl4 at 0°C B->C D Stirring at RT (12-24h) C->D E Quenching with NaHCO3 D->E F Workup and Extraction E->F G Purification (Column Chromatography) F->G H 2-Aryl-7-fluoro-6-methylbenzofuran G->H

Caption: One-pot synthesis of a substituted benzofuran.

Synthesis of a Novel Fluorinated Coumarin Derivative

Coumarins are a well-known class of lactones that exhibit a wide range of biological activities and are also used as fluorescent probes.[4][5] The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[5]

Experimental Protocol: Synthesis of 8-Fluoro-7-methyl-4-substituted-coumarin

This protocol details the synthesis of a novel fluorinated coumarin via the Pechmann condensation of this compound with a β-ketoester.

Materials:

  • This compound

  • β-ketoester (e.g., ethyl acetoacetate)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) and the β-ketoester (1.2 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) with constant stirring.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or gently heat to 50-60 °C if the reaction is sluggish (monitor by TLC).

  • Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold water with vigorous stirring.

  • A solid precipitate of the coumarin derivative should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove the acid.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 8-fluoro-7-methyl-4-substituted-coumarin.

Expected Data: The structure of the synthesized coumarin should be confirmed using standard spectroscopic methods.

Analytical DataExpected Observations
¹H NMR Signals for the aromatic protons, the methyl group, the proton at the 3-position (if unsubstituted), and the substituent at the 4-position.
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons of the pyrone ring, the aromatic carbons, and the carbons of the substituents.
¹⁹F NMR A signal corresponding to the fluorine atom on the coumarin ring.
Mass Spec (HRMS) The exact mass corresponding to the molecular formula of the target coumarin.
Signaling Pathway Context: Potential Biological Relevance

Many coumarin derivatives have been found to be inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, certain coumarins can inhibit protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a simplified generic kinase signaling pathway that could be a potential target for novel coumarin derivatives.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Grb2 Grb2 Receptor->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Novel_Coumarin Novel Fluorinated Coumarin Novel_Coumarin->Raf Inhibits

Caption: Potential inhibition of a kinase cascade by a novel coumarin.

References

The Strategic Role of 2-Fluoro-3-methylphenol in the Synthesis of Modern Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

However, the principles of its application can be effectively illustrated through the synthesis of kinase inhibitors that utilize structurally similar fluorinated phenyl derivatives. This document provides detailed application notes and protocols for the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and 2 (MEK2), as a representative example. The synthesis of Trametinib employs 2-fluoro-4-iodoaniline, a compound that highlights the critical role of the 2-fluorophenyl moiety in the final drug's activity.[3][4]

Trametinib is a key therapeutic agent in the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations.[5] It functions by inhibiting the MEK kinases in the RAS-RAF-MEK-ERK signaling pathway, thereby blocking downstream signaling and inhibiting tumor cell proliferation.

Kinase Target and Signaling Pathway

Trametinib targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby halting the signal transduction to the nucleus and preventing the expression of genes involved in cell proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Trametinib Trametinib Trametinib->MEK1/2 Inhibition Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression

MAPK/ERK Signaling Pathway and Trametinib Inhibition.

Synthesis of Trametinib: A Representative Workflow

The synthesis of Trametinib is a multi-step process that involves the construction of a central pyridopyrimidine core, followed by key coupling reactions to introduce the side chains. The following diagram illustrates a general workflow for the synthesis, highlighting the incorporation of the 2-fluoro-4-iodophenyl moiety.

Trametinib_Synthesis_Workflow cluster_intermediates Key Intermediate Synthesis cluster_core_formation Pyridopyrimidine Core Formation cluster_final_assembly Final Assembly and Modification A 2-Fluoro-4-iodoaniline D 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea A->D 1. CDI B Cyclopropylamine B->D 2. Addition C N,N'-Carbonyldiimidazole (CDI) C->D F Pyridotrione Intermediate D->F Cyclization E Malonic Acid Derivative E->F G Coupling Reaction F->G Coupling H Further Functionalization G->H Modification I Trametinib H->I

General Synthetic Workflow for Trametinib.

Experimental Protocols

The following protocols are based on established synthetic routes for Trametinib and its key intermediates.[3][4]

Protocol 1: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Materials:

  • 2-Fluoro-4-iodoaniline

  • N,N'-Carbonyldiimidazole (CDI)

  • Cyclopropylamine

  • N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Toluene

  • Water

  • Ice

Procedure:

  • To a solution of N,N'-carbonyldiimidazole (1.1 equivalents) in DMF, add triethylamine (1.0 equivalent).

  • Slowly add a solution of 2-fluoro-4-iodoaniline (1.0 equivalent) in DMF to the mixture under ice-cooling, and then stir at room temperature for 18 hours.

  • Cool the reaction mixture with ice and add cyclopropylamine (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a stirred mixture of water and toluene.

  • Collect the precipitated crystals by filtration and dry to yield 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.

Protocol 2: Synthesis of the Pyridotrione Intermediate

Materials:

  • 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

  • Malonic acid

  • Acetic anhydride

  • Acetyl chloride

  • Toluene

  • Water

Procedure:

  • To a mixture of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (1.0 equivalent) and malonic acid (1.2 equivalents), add acetic anhydride and acetyl chloride.

  • Stir the mixture under a nitrogen atmosphere at 60°C for 3 hours.

  • After cooling to room temperature, add the reaction mixture dropwise to a stirred mixture of water and toluene.

  • Collect the precipitated crystals by filtration and dry to yield the pyridotrione intermediate.

Protocol 3: Final Assembly to Trametinib

The final steps involve a series of reactions including chlorination, amination, and condensation with another key intermediate, followed by cyclization to form the final Trametinib structure. These steps are complex and require careful control of reaction conditions. A detailed, step-by-step procedure for the final assembly can be found in the patent literature.[4]

Quantitative Data

The following table summarizes key quantitative data for Trametinib.

ParameterValueReference
Target Kinases MEK1, MEK2[5]
IC₅₀ (MEK1) 0.7 nM[5]
IC₅₀ (MEK2) 1.6 nM[5]
Bioavailability ~72% (oral)[5]
Protein Binding >99%[5]
Half-life ~4 days[5]

Conclusion

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-3-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of 2-Fluoro-3-methylphenol, a key intermediate in the development of pharmaceuticals and other fine chemicals. Two primary synthetic routes are presented: the Balz-Schiemann reaction of 2-amino-3-methylphenol and the direct electrophilic fluorination of 3-methylphenol. The protocols are designed with scalability and safety as primary considerations.

Introduction

This compound is a valuable building block in organic synthesis, with its fluorinated structure imparting unique electronic properties that can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.[1][2] The demand for efficient and scalable methods for its production is therefore of high importance to the pharmaceutical and chemical industries. This document outlines two robust methods for the synthesis of this compound, providing detailed experimental procedures, data, and workflow visualizations to aid in the successful scale-up of its production.

Synthetic Strategies

Two primary synthetic pathways are detailed below. The choice of method will depend on factors such as the availability of starting materials, desired scale, and safety infrastructure.

  • Balz-Schiemann Reaction: This classical method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. It is a reliable method for introducing fluorine into an aromatic ring.[3]

  • Electrophilic Fluorination: This approach utilizes a modern electrophilic fluorinating agent to directly introduce a fluorine atom onto the phenol ring. This method can offer a more direct route, provided that regioselectivity can be controlled.

Method 1: Balz-Schiemann Reaction of 2-Amino-3-methylphenol

This protocol details the synthesis of this compound from 2-amino-3-methylphenol via the Balz-Schiemann reaction. Special attention is given to the safe handling of the diazonium salt intermediate. For larger scale operations, the use of a continuous flow reactor is strongly recommended to minimize the accumulation of potentially explosive diazonium salts.[4][5]

Experimental Protocol

Step 1: Diazotization of 2-Amino-3-methylphenol

  • To a cooled (0-5 °C) solution of 2-amino-3-methylphenol in a suitable solvent (e.g., aqueous tetrafluoroboric acid), add a solution of sodium nitrite in water dropwise.

  • Maintain the temperature below 5 °C throughout the addition.

  • Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • The resulting aryldiazonium tetrafluoroborate salt may precipitate from the solution.

Step 2: Decomposition of the Diazonium Salt

  • Isolate the precipitated diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum. Extreme caution should be exercised when handling the dry diazonium salt as it can be explosive. [6][7] It is recommended to proceed to the next step without complete drying if possible.

  • In a batch process, the dried diazonium salt is thermally decomposed in an inert, high-boiling solvent (e.g., toluene, xylene) or without a solvent by careful heating. The decomposition is typically carried out at temperatures ranging from 100-140 °C.

  • In a continuous flow setup, the solution of the diazonium salt is pumped through a heated reactor coil to effect a controlled decomposition.[4]

  • The reaction progress can be monitored by the cessation of nitrogen gas evolution.

Step 3: Work-up and Purification

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Data Summary (Representative)
ParameterValueReference
Starting Material2-Amino-3-methylphenol
ReagentsSodium nitrite, Tetrafluoroboric acid
Diazotization Temperature0-5 °C[8]
Decomposition Temperature100-140 °C[1]
Typical Yield60-75%[3]
Purity (after purification)>98%[2]

Workflow Diagram

Balz_Schiemann_Workflow Balz-Schiemann Synthesis Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition cluster_purification Step 3: Purification cluster_product Final Product A 2-Amino-3-methylphenol B Add NaNO2 / HBF4 (0-5 °C) A->B Reactant C Formation of 2-Diazo-3-methylphenol Tetrafluoroborate B->C Intermediate D Thermal Decomposition (100-140 °C) C->D Decomposition E Work-up and Vacuum Distillation D->E Purification F This compound E->F Product

Caption: Workflow for the Balz-Schiemann synthesis of this compound.

Method 2: Direct Electrophilic Fluorination of 3-Methylphenol

This protocol describes a method for the direct ortho-selective fluorination of 3-methylphenol (m-cresol) using an electrophilic fluorinating agent. Recent advances have shown that photocatalysis can be employed to achieve high regioselectivity for the ortho-position.[9]

Experimental Protocol

Step 1: Reaction Setup

  • In a suitable reaction vessel, dissolve 3-methylphenol and a photocatalyst (e.g., eosin Y) in a solvent (e.g., 10% aqueous acetic acid solution).[9]

  • Add the electrophilic fluorinating agent (e.g., Selectfluor®) to the reaction mixture.[9]

  • The reaction is typically carried out at room temperature.

Step 2: Photochemical Reaction

  • Irradiate the reaction mixture with a suitable light source (e.g., a compact fluorescent lamp or LED).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

  • The reaction time will vary depending on the scale and specific conditions but is generally in the range of several hours.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.

Data Summary (Representative)
ParameterValueReference
Starting Material3-Methylphenol (m-cresol)
ReagentsSelectfluor®, Eosin Y (photocatalyst)[9]
Solvent10% Aqueous Acetic Acid[9]
Reaction TemperatureRoom Temperature[9]
Typical YieldModerate to good (ortho-isomer)[9]
Purity (after purification)>98%

Workflow Diagram

Electrophilic_Fluorination_Workflow Electrophilic Fluorination Synthesis Workflow cluster_start Starting Material cluster_reaction Step 1 & 2: Reaction cluster_purification Step 3: Purification cluster_product Final Product A 3-Methylphenol (m-cresol) B Add Selectfluor®, Eosin Y, Solvent A->B Reactant C Irradiation with Light (Room Temperature) B->C Reaction Conditions D Work-up and Column Chromatography C->D Purification E This compound D->E Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the direct fluorination of 3-methylphenol (m-cresol) or a derivative. The two main approaches are:

  • Electrophilic Fluorination: This method utilizes an electrophilic fluorine source (e.g., F-TEDA-BF4, brand name Selectfluor®) to introduce a fluorine atom onto the electron-rich aromatic ring of 3-methylphenol.

  • Nucleophilic Fluorination (Deoxyfluorination): This route involves the conversion of the phenolic hydroxyl group into a good leaving group, followed by substitution with a nucleophilic fluoride source. Reagents like PhenoFluor™ are used for this type of transformation.

Q2: What are the expected major side products in the synthesis of this compound?

A2: The primary side products arise from the lack of complete regioselectivity during the fluorination of 3-methylphenol and potential over-fluorination. The hydroxyl group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. This electronic guidance leads to the formation of several isomers.

Q3: How can I minimize the formation of isomeric side products?

A3: Optimizing reaction conditions is crucial for minimizing isomeric impurities. Key parameters to consider include:

  • Fluorinating Agent: The choice of fluorinating agent can significantly influence regioselectivity.

  • Solvent: Solvent polarity can affect the reactivity and selectivity of the fluorination reaction.

  • Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.

  • Protecting Groups: While adding complexity, the use of protecting groups can block certain positions on the aromatic ring, forcing fluorination to occur at the desired position.

Q4: Are there any common byproducts from the fluorinating reagents themselves?

A4: Yes, the fluorinating reagent itself can generate stoichiometric byproducts. For example, when using a deoxyfluorination reagent like PhenoFluor™, a urea byproduct is typically formed.[1][2] These byproducts need to be efficiently removed during the workup and purification steps.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction progress using techniques like TLC, GC, or NMR. - Optimize the reaction temperature; some fluorinations require heating while others need cooling to prevent side reactions. - Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. - Employ appropriate purification techniques such as column chromatography or distillation to effectively separate the product from byproducts and unreacted starting material.
Presence of Multiple Isomeric Products - Poor regioselectivity of the fluorination reaction on the 3-methylphenol ring.- Experiment with different fluorinating agents that may offer higher regioselectivity. - Adjust the solvent and temperature to fine-tune the reaction's selectivity. - Consider a multi-step synthetic route involving directing or blocking groups to control the position of fluorination.
Formation of Poly-fluorinated Byproducts - Use of an excess of the fluorinating agent. - Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).- Use a stoichiometric amount or a slight excess of the fluorinating agent. - Carefully control the reaction temperature and time to prevent over-fluorination.
Unreacted Starting Material (3-methylphenol) - Insufficient amount of fluorinating agent. - Low reaction temperature or short reaction time. - Deactivation of the fluorinating agent.- Ensure the correct stoichiometry of the fluorinating agent. - Gradually increase the reaction temperature and/or time while monitoring the reaction. - Ensure the fluorinating agent is of high purity and handled under appropriate conditions (e.g., anhydrous conditions if moisture-sensitive).
Difficulty in Product Purification - Similar polarities of the desired product and isomeric side products. - Presence of reagent-derived byproducts.- Utilize high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for separation of closely related isomers. - Perform an appropriate aqueous workup to remove water-soluble byproducts and unreacted reagents. - Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Potential Isomeric Side Products in the Fluorination of 3-Methylphenol

Compound Name Molecular Formula Molecular Weight ( g/mol ) Structure Notes on Formation
This compound C₇H₇FO126.13Desired Product. Formed by fluorination at the C2 position (ortho to -OH and meta to -CH₃).
4-Fluoro-3-methylphenol C₇H₇FO126.13Common Side Product. Formed by fluorination at the C4 position (para to -OH and ortho to -CH₃). The hydroxyl group is a strong para-director.
6-Fluoro-3-methylphenol C₇H₇FO126.13Common Side Product. Formed by fluorination at the C6 position (ortho to -OH and meta to -CH₃). Steric hindrance from the adjacent methyl group might be less than at the C2 position.
2,4-Difluoro-3-methylphenol C₇H₆F₂O144.12Potential Over-fluorination Product. Can form if an excess of the fluorinating agent is used or under harsh reaction conditions.
2,6-Difluoro-3-methylphenol C₇H₆F₂O144.12Potential Over-fluorination Product. Formation is possible under forcing conditions, leading to fluorination at both positions ortho to the hydroxyl group.

Note: The images in the table are placeholders and would ideally be replaced with actual chemical structures.

Experimental Protocols

A generalized experimental protocol for the electrophilic fluorination of 3-methylphenol is provided below. Specific conditions will vary based on the chosen fluorinating agent and scale of the reaction.

Protocol: Electrophilic Fluorination of 3-Methylphenol

  • Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-methylphenol (1.0 eq) and an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane).

  • Reagent Addition: Dissolve the electrophilic fluorinating agent (e.g., Selectfluor®, 1.0-1.2 eq) in the reaction solvent in a separate flask. Add this solution dropwise to the solution of 3-methylphenol at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from isomeric side products and non-polar impurities.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 3-Methylphenol 3-Methylphenol Reaction_Mixture Reaction in Anhydrous Solvent 3-Methylphenol->Reaction_Mixture Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor®) Fluorinating_Agent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Desired_Product This compound Purification->Desired_Product Side_Products Isomeric Side Products (4-Fluoro-, 6-Fluoro-) Over-fluorinated Products Purification->Side_Products

Caption: A general workflow for the synthesis of this compound.

Side_Product_Formation Regioselectivity in 3-Methylphenol Fluorination Start 3-Methylphenol F_plus [F+] Start->F_plus Electrophilic Fluorination Product_2F This compound (Desired Product) F_plus->Product_2F Ortho to -OH Product_4F 4-Fluoro-3-methylphenol (Side Product) F_plus->Product_4F Para to -OH Product_6F 6-Fluoro-3-methylphenol (Side Product) F_plus->Product_6F Ortho to -OH Product_diF Difluorinated Products (Side Products) Product_2F->Product_diF Further Fluorination Product_4F->Product_diF Further Fluorination Product_6F->Product_diF Further Fluorination

Caption: Formation of the desired product and common side products.

References

Technical Support Center: Purification of 2-Fluoro-3-methylphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the purification of 2-Fluoro-3-methylphenol via column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 or 100-200 mesh) is a common starting point for the purification of phenolic compounds like this compound. However, due to the acidic nature of silica, strong interactions with the phenolic hydroxyl group can lead to peak tailing or irreversible adsorption.[1][2] If such issues arise, consider using neutral alumina as an alternative stationary phase.[2]

Q2: Which solvent systems (mobile phases) are suitable for the elution of this compound?

A2: A gradient of ethyl acetate in hexane is a standard choice for the purification of moderately polar compounds like this compound.[3][4] For aromatic compounds that prove difficult to separate, incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) can significantly improve resolution.[2] Another alternative for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), such as 5% MeOH in DCM.[2]

Q3: How can I determine the optimal solvent system before running a column?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. Test various solvent systems on a TLC plate to find a mixture that provides a good retention factor (Rf) for this compound, ideally between 0.2 and 0.4, and achieves clear separation from impurities.

Q4: What are the key physical and chemical properties of this compound?

A4: Understanding the properties of this compound is crucial for its successful purification.

PropertyValue
CAS Number 77772-72-6[5][6]
Molecular Formula C7H7FO[5]
Molecular Weight 126.13 g/mol [5]
Appearance Colorless, transparent liquid[5][7]
Boiling Point 174.2 ± 20.0 °C at 760 mmHg[5]
Density ~1.2 g/cm³[5]

Q5: Is this compound stable on silica gel?

A5: Phenolic compounds can sometimes degrade on acidic silica gel.[8] It is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.[8] If instability is observed, switching to a deactivated or neutral stationary phase like neutral alumina is recommended.[2][8]

Troubleshooting Guide

Problem: My this compound is not moving off the column or is eluting very slowly.

  • Possible Cause: The solvent system is not polar enough. The phenolic hydroxyl group can interact strongly with the silica gel, requiring a more polar eluent to displace it.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If using a DCM/MeOH system, increase the proportion of methanol.[2]

Problem: The separation between this compound and impurities is poor.

  • Possible Cause 1: The chosen solvent system has poor selectivity for the compounds in your mixture.

  • Solution 1: Experiment with different solvent systems. As mentioned, incorporating toluene can improve the separation of aromatic compounds.[2]

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

  • Possible Cause 3: The sample was loaded improperly, leading to a broad initial band.

  • Solution 3: Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[9] Dry loading the sample onto a small amount of silica gel can also improve resolution.[9]

Problem: The collected fractions show significant peak tailing.

  • Possible Cause: Strong secondary interactions between the phenolic group of this compound and active sites on the silica gel.[1]

  • Solution:

    • Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to compete for the active sites on the silica.

    • Switch to a less acidic stationary phase, such as neutral alumina.[2]

    • Use a modern, end-capped silica gel column, which has fewer free silanol groups.[1]

Problem: The compound appears to have decomposed on the column.

  • Possible Cause: this compound may be unstable on acidic silica gel.

  • Solution: Test for stability on a TLC plate first.[8] If decomposition is confirmed, use a deactivated stationary phase like neutral alumina or florisil.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific solvent system and column dimensions should be optimized based on preliminary TLC analysis and the amount of sample to be purified.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (e.g., 60-120 mesh) or neutral alumina

  • Solvents for mobile phase (e.g., HPLC-grade hexane and ethyl acetate)

  • Sand (acid-washed)

  • Chromatography column with a stopcock

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column:

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column.[10]

  • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.[10]

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[11]

  • Continuously tap the column gently to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the eluent.[9]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[11]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[9] Carefully add the solution to the top of the column using a pipette.[9]

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[9] Evaporate the solvent until a free-flowing powder is obtained.[9] Carefully add this powder to the top of the prepared column.[9]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock to begin the elution process.[11] Maintain a constant flow rate. Applying gentle air pressure can speed up the process.[11]

  • Collect the eluate in fractions (e.g., in test tubes or small flasks).[11]

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_column Prepare Column load_sample Load Sample prep_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Poor Separation or Recovery? check_rf Is Rf in optimal range (0.2-0.4)? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf change_solvent Try Alternative Solvent System (e.g., Toluene-based) check_tailing->change_solvent Yes check_stability Compound unstable on silica? check_tailing->check_stability No change_solvent->check_stability use_alumina Use Neutral Alumina check_stability->use_alumina Yes check_loading Review Sample Loading Technique check_stability->check_loading No success Successful Purification use_alumina->success check_loading->success

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3-methylphenol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-Fluoro-3-methylphenol. The unique electronic properties of this substrate, stemming from the electron-withdrawing fluorine atom and the electron-donating methyl group, can present specific challenges and opportunities in various C-C and C-N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound giving a low yield?

A1: Low yields in Suzuki-Miyaura couplings with this compound can arise from several factors. The phenolic hydroxyl group can interfere with the catalytic cycle. It is often necessary to first activate the phenol, for instance, by converting the hydroxyl group to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[1] Additionally, suboptimal choices of ligand, base, or solvent can hinder the reaction.

Q2: What is the best catalyst system for the Buchwald-Hartwig amination of this compound?

A2: The choice of catalyst system is crucial. For sterically hindered or electronically challenging substrates like this compound, bulky, electron-rich phosphine ligands are often preferred. Ligands such as XPhos, SPhos, and BrettPhos have shown great success in facilitating the amination of challenging aryl halides and pseudohalides.[2][3] The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., NaOtBu, K₃PO₄) will also significantly impact the reaction outcome.

Q3: I am observing significant side products in my Ullmann etherification. What could be the cause?

A3: Side reactions in Ullmann couplings, such as homocoupling of the starting materials, are common.[4] These can be exacerbated by high reaction temperatures and inappropriate choice of ligand or base. For Ullmann C-O coupling, ligands like N,N-dimethylglycine or 1,10-phenanthroline can improve selectivity and allow for milder reaction conditions. The choice of copper source (CuI is common) and a suitable base (e.g., Cs₂CO₃, K₃PO₄) are also critical parameters to optimize.[1]

Q4: Can I perform an oxidative coupling with this compound?

A4: Yes, oxidative coupling of phenols is a viable method for forming C-C or C-O bonds.[5] However, achieving regioselectivity can be challenging due to multiple potential reaction sites on the phenol ring.[6] The electronic nature of this compound will influence the preferred coupling positions. Copper and vanadium-based catalysts are commonly employed for these transformations.[5]

Troubleshooting Guides

Low or No Product Yield
ProblemPotential Cause(s)Suggested Solution(s)
Low to no conversion in Suzuki-Miyaura coupling - Phenolic -OH group interfering with the catalyst.[1] - Inactive catalyst or inappropriate ligand. - Suboptimal base or solvent.- Activate the phenol by converting the -OH to a triflate (-OTf).[1] - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos).[7] - Screen bases such as K₃PO₄, Cs₂CO₃, and solvents like dioxane, toluene, or DMF.
Poor yield in Buchwald-Hartwig amination - Steric hindrance from the ortho-fluoro and meta-methyl groups. - Catalyst deactivation. - Unsuitable base for the specific amine.- Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to promote reductive elimination.[2] - Employ a pre-catalyst to ensure efficient generation of the active Pd(0) species. - Screen bases: NaOtBu is common for many amines, but weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for sensitive substrates.
Inefficient Ullmann C-O coupling - Low reactivity of the aryl halide or this compound. - Inappropriate copper source or ligand. - High reaction temperature leading to decomposition.- Use a more reactive aryl iodide if possible. - Screen copper sources (CuI, CuBr) and ligands (e.g., N,N-dimethylglycine, L-proline, 1,10-phenanthroline).[1] - Optimize the reaction temperature; sometimes lowering the temperature can reduce side reactions and improve yield.
Formation of Side Products
ProblemPotential Cause(s)Suggested Solution(s)
Homocoupling of boronic acid in Suzuki-Miyaura coupling - Presence of oxygen in the reaction mixture. - Inefficient transmetalation step.- Thoroughly degas the solvent and reaction mixture. - Ensure the base is appropriate to facilitate the formation of the boronate species for efficient transmetalation.
Hydrodehalogenation of the aryl halide - Presence of water or protic impurities. - Certain ligand/base combinations can promote this side reaction.- Use anhydrous solvents and reagents. - Screen different ligands and bases to find a combination that minimizes this pathway.
Formation of biaryl byproduct in Ullmann coupling - Reductive elimination of two aryl groups from the copper center.- Optimize the ligand to favor the desired C-O bond formation. - Adjust the stoichiometry of the reactants.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Activated this compound

This protocol is a general guideline and may require optimization for specific substrates. The first step involves the activation of the phenol to a triflate.

Step 1: Synthesis of 2-Fluoro-3-methylphenyl trifluoromethanesulfonate

  • Dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine or pyridine (1.2 equiv).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the 2-Fluoro-3-methylphenyl trifluoromethanesulfonate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Add the 2-Fluoro-3-methylphenyl triflate (or halide) (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling of 2-Fluoro-3-methylphenyl Triflate with 4-Methoxyphenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene10045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10085
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9078
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane10092
5Pd(OAc)₂ (2)SPhos (4)NaOtBu (2)Dioxane10065

Table 2: Hypothetical Optimization of Buchwald-Hartwig Amination of 2-Fluoro-3-methylphenyl Triflate with Morpholine

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10055
2Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10094
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Dioxane11075
4Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF8088
5Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11068

Visualizations

Suzuki_Miyaura_Troubleshooting start Low or No Yield in Suzuki-Miyaura Coupling check_activation Is the phenol activated (e.g., as a triflate)? start->check_activation no_activation Activate phenol to a -OTf or other leaving group check_activation->no_activation No yes_activation Yes check_activation->yes_activation Yes check_catalyst Screen Catalyst System: - Palladium Source - Ligand no_activation->check_catalyst yes_activation->check_catalyst check_base Screen Base: K₃PO₄, Cs₂CO₃, K₂CO₃ check_catalyst->check_base check_solvent Screen Solvent: Dioxane, Toluene, DMF check_base->check_solvent optimization_loop Systematic Optimization check_solvent->optimization_loop

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + HNR₂ - X⁻ AmineComplex Ar-Pd(II)(HNR₂)L_n LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(NR₂)L_n Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Fluorination of 3-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 3-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the direct fluorination of 3-methylphenol?

The primary challenges in the direct electrophilic fluorination of 3-methylphenol include:

  • Regioselectivity: The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing, leading to a mixture of constitutional isomers (e.g., 2-fluoro-, 4-fluoro-, and 6-fluoro-3-methylphenol). Controlling the position of fluorination is a significant hurdle.[1][2]

  • Over-fluorination: The activated ring system of 3-methylphenol can be susceptible to di- or poly-fluorination, especially with highly reactive fluorinating agents.

  • Dearomatization: A common side reaction in the fluorination of phenols is the formation of non-aromatic products, which can reduce the yield of the desired aryl fluoride.

  • Reagent Handling and Cost: Many fluorinating agents are expensive, require special handling precautions due to their reactivity and potential toxicity, and may necessitate anhydrous conditions.[3]

Q2: Which fluorinating agents are commonly used for phenols like 3-methylphenol?

Several electrophilic fluorinating agents are available, with N-F reagents being the most common due to their relative stability and safety.[4]

  • Selectfluor® (F-TEDA-BF₄): A versatile and widely used electrophilic fluorinating agent.[4][5]

  • N-Fluorobenzenesulfonimide (NFSI): A crystalline, stable, and effective reagent for the fluorination of electron-rich aromatic compounds.[4][6][7][8]

  • Deoxyfluorinating agents (e.g., PhenoFluorMix™): These reagents offer an alternative nucleophilic pathway by converting the phenolic hydroxyl group into a good leaving group, followed by fluoride substitution.[9][10][11]

Q3: What is the expected regioselectivity for the electrophilic fluorination of 3-methylphenol?

The hydroxyl group is a more powerful activating and ortho-, para-directing group than the methyl group. Therefore, fluorination is expected to occur primarily at the positions ortho and para to the hydroxyl group. Given the structure of 3-methylphenol, the primary products from mononitration (an analogous electrophilic aromatic substitution) are 2-nitro-3-methylphenol and 6-nitro-3-methylphenol.[2] A similar outcome can be anticipated for fluorination, yielding primarily 2-fluoro-3-methylphenol and 6-fluoro-3-methylphenol, with 4-fluoro-3-methylphenol also being a possibility. The precise ratio of these isomers will depend on the specific fluorinating agent, solvent, and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Product
Potential Cause Troubleshooting Step Rationale
Inactive Fluorinating Agent Use a fresh batch of the fluorinating agent or verify its activity.N-F reagents can degrade over time, especially if not stored under anhydrous conditions.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.Temperature can significantly influence reaction kinetics and the stability of reactants and products.[12]
Incorrect Solvent Screen different solvents. Non-polar solvents like toluene or dioxane are sometimes effective for deoxyfluorination, while polar aprotic solvents like acetonitrile are common for electrophilic fluorination.[3][13]The solvent can affect the solubility of reagents and stabilize intermediates, thereby influencing the reaction rate and outcome.[12]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents.Water can react with and deactivate many fluorinating agents.
Issue 2: Poor Regioselectivity / Mixture of Isomers
Potential Cause Troubleshooting Step Rationale
Steric and Electronic Effects Modify the fluorinating agent. Bulkier reagents may favor the less sterically hindered position.The size of the electrophile can influence the position of attack on the aromatic ring.
Reaction Conditions Adjust the reaction temperature and solvent polarity.These parameters can influence the transition state energies for the formation of different isomers.
Use of a Directing Group Consider a multi-step synthesis involving a removable directing group to control the position of fluorination.This approach can provide a high degree of regiocontrol, although it adds synthetic steps.
Issue 3: Formation of Undesired Byproducts (e.g., Di-fluorinated compounds, Dearomatized products)
Potential Cause Troubleshooting Step Rationale
Excess Fluorinating Agent Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the fluorinating agent.Reducing the amount of the fluorinating agent can minimize over-fluorination.[13]
High Reactivity of Substrate Perform the reaction at a lower temperature.Lowering the temperature can decrease the rate of side reactions.
Inappropriate Fluorinating Agent Switch to a milder fluorinating agent. For example, NFSI is generally considered milder than Selectfluor®.[7]Milder reagents are less likely to promote undesirable side reactions.

Experimental Protocols

Protocol 1: General Procedure for Direct Electrophilic Fluorination with Selectfluor®
  • Preparation: In a fume hood, add 3-methylphenol (1.0 mmol) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (5-10 mL).

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) portion-wise over 5-10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: General Procedure for Deoxyfluorination with PhenoFluorMix™
  • Preparation: In a glovebox or under an inert atmosphere, add 3-methylphenol (1.0 mmol) to a vial containing a magnetic stir bar.

  • Reagent Addition: Add PhenoFluorMix™ (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (0.1 M concentration).[3]

  • Reaction: Seal the vial and heat the reaction mixture at 80-110 °C for 3-20 hours.[3] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields for the fluorination of phenols, which can be used as a general guide for 3-methylphenol. Note that specific yields for 3-methylphenol may vary.

Fluorination MethodFluorinating AgentSubstrateProductYield (%)Reference
DeoxyfluorinationReagent 1 (a deoxyfluorinating agent)4-Methoxyphenol4-Fluoroanisole88[3]
DeoxyfluorinationReagent 1 (a deoxyfluorinating agent)Phenols with electron-withdrawing groupsCorresponding aryl fluorides>90[3]
DeoxyfluorinationReagent 1 (a deoxyfluorinating agent)Electron-rich phenolsCorresponding aryl fluoridesVaries[3]
Multi-step Synthesis[¹⁸F]Fluoride3-Fluoro-4-methylphenol precursor3-[¹⁸F]Fluoro-4-methylphenol30-40[]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents 3-Methylphenol Anhydrous Solvent start->reagents add_fluorinating_agent Add Fluorinating Agent (e.g., Selectfluor®) reagents->add_fluorinating_agent stir Stir at RT (12-24h) add_fluorinating_agent->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product(s) purify->product

Caption: Experimental workflow for the direct fluorination of 3-methylphenol.

troubleshooting_logic start Fluorination of 3-Methylphenol issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield < 50% Conversion poor_selectivity Poor Regioselectivity issue->poor_selectivity Isomer Mixture byproducts Byproduct Formation issue->byproducts Di-fluorination, etc. check_reagent Check Reagent Activity low_yield->check_reagent optimize_temp Optimize Temperature low_yield->optimize_temp change_solvent Change Solvent low_yield->change_solvent change_reagent Change Fluorinating Agent poor_selectivity->change_reagent modify_conditions Modify T / Solvent poor_selectivity->modify_conditions adjust_stoichiometry Adjust Stoichiometry byproducts->adjust_stoichiometry lower_temp Lower Temperature byproducts->lower_temp milder_reagent Use Milder Reagent byproducts->milder_reagent

Caption: Troubleshooting logic for challenges in the fluorination of 3-methylphenol.

References

preventing decomposition of 2-Fluoro-3-methylphenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Fluoro-3-methylphenol during chemical reactions.

Troubleshooting Guide

Issue 1: Reaction mixture turns dark brown or black.

  • Probable Cause: This discoloration is a common indicator of phenol oxidation.[1] Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities (e.g., iron, copper).[1] This process leads to the formation of highly colored quinone-type compounds and polymeric byproducts.

  • Solutions:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidant Addition: Introduce a small quantity of a sacrificial antioxidant to the reaction mixture.

Issue 2: Low yield of the desired product with significant byproduct formation.

  • Probable Cause: Besides oxidation, this compound may undergo other decomposition pathways, such as defluorination or polymerization, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases). The fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting its stability.[2]

  • Solutions:

    • Temperature Control: Maintain the reaction at the lowest effective temperature.

    • pH Control: If possible, buffer the reaction mixture to avoid strongly acidic or basic conditions.

    • Protecting Groups: Temporarily protect the phenolic hydroxyl group with a suitable protecting group (e.g., acetyl, benzyl, or silyl ether) to prevent unwanted side reactions.

Issue 3: Inconsistent reaction outcomes.

  • Probable Cause: The purity and storage conditions of this compound can significantly impact its reactivity and stability.[3] Degradation during storage can lead to inconsistent results.

  • Solutions:

    • Purity Check: Before use, verify the purity of the this compound using techniques like NMR or GC-MS.

    • Proper Storage: Store the compound in a cool, dark, and well-ventilated area, preferably under an inert atmosphere to maintain its stability.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are believed to be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of quinone-like structures and polymeric materials. This is often catalyzed by oxygen, light, and metal ions.[1]

  • Defluorination: Under certain enzymatic or harsh chemical conditions, aryl fluorides can undergo oxidative defluorination, which involves the cleavage of the carbon-fluorine bond and can lead to the formation of reactive metabolites.[4][5]

Q2: What types of antioxidants can be used to stabilize this compound during a reaction?

A2: While specific data for this compound is limited, general-purpose antioxidants for phenols can be effective. These include:

  • Trivalent phosphorus compounds: For example, triphenylphosphine can act as a stabilizer.[6]

  • Organic acids: Acids such as salicylic acid, citric acid, and oxalic acid have been used to stabilize phenols.[6]

  • Hindered phenols: Compounds like Butylated Hydroxytoluene (BHT) are commonly used as radical scavengers.

Q3: How can I detect the decomposition of this compound?

A3: Decomposition can be detected and monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of new, often colored, spots can indicate the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to identify the formation of degradation products by observing changes in chemical shifts and the appearance of new signals.[7]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weights of byproducts.

Data Presentation

Table 1: General Strategies to Minimize this compound Decomposition

StrategyDescriptionApplicability
Inert Atmosphere Conducting reactions under nitrogen or argon to exclude oxygen.Most reactions, especially those sensitive to oxidation.
Use of Antioxidants Addition of a sacrificial agent to inhibit oxidation.Reactions where the antioxidant does not interfere with the desired chemistry.
Hydroxyl Protection Masking the phenolic -OH group to prevent its participation in side reactions.Multi-step syntheses where the phenol needs to be inert during a specific step.
Temperature Control Running the reaction at the lowest possible temperature to slow down degradation pathways.All reactions, particularly those with a known thermal liability.
pH Control Buffering the reaction to avoid extreme pH values that could promote decomposition.Reactions in aqueous or protic media.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet).

  • Inerting: Purge the system with a gentle stream of inert gas for 10-15 minutes to displace all air.

  • Reagent Addition: Add this compound and any other solid reagents to the flask against a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a dropping funnel.

  • Reaction: Maintain a positive pressure of the inert gas (e.g., using a balloon or a bubbler) throughout the course of the reaction.

  • Work-up: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.

Protocol 2: Use of a Sacrificial Antioxidant

  • Reagent Preparation: To the reaction flask, add this compound and the solvent.

  • Antioxidant Addition: Add a catalytic amount (e.g., 0.1-1 mol%) of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT).

  • Reaction Setup: Proceed with the reaction setup as required by the specific transformation. An inert atmosphere is still recommended for optimal results.

  • Monitoring: Monitor the reaction progress as usual. The antioxidant will be preferentially consumed, protecting the this compound.

  • Purification: The antioxidant and its byproducts may need to be removed during the purification step (e.g., by column chromatography).

Visualizations

This compound This compound Quinones_Polymers Quinones & Polymers This compound->Quinones_Polymers Oxidation Defluorination_Products Defluorination Products This compound->Defluorination_Products Defluorination Oxidants Oxidants Oxidants->Quinones_Polymers Harsh Conditions Harsh Conditions Harsh Conditions->Defluorination_Products

Caption: Potential decomposition pathways of this compound.

cluster_prevention Prevention Strategies Inert_Atmosphere Inert Atmosphere (N2 or Ar) Decomposition Decomposition Inert_Atmosphere->Decomposition prevents oxidation Antioxidants Antioxidants Antioxidants->Decomposition scavenges radicals Protecting_Groups Protecting Groups (-OH) Protecting_Groups->Decomposition prevents side reactions Low_Temperature Low Temperature Low_Temperature->Decomposition reduces reaction rate

Caption: Strategies to prevent the decomposition of this compound.

Start Reaction Issue: Decomposition Suspected Check_Color Discoloration? Start->Check_Color Check_Yield Low Yield / Byproducts? Check_Color->Check_Yield No Inert_Atmosphere Implement Inert Atmosphere Check_Color->Inert_Atmosphere Yes Optimize_Conditions Optimize Temp & pH Check_Yield->Optimize_Conditions Yes Check_Purity Check Starting Material Purity Check_Yield->Check_Purity No Inert_Atmosphere->Check_Yield Use_Protecting_Group Consider -OH Protecting Group Optimize_Conditions->Use_Protecting_Group Use_Protecting_Group->Check_Purity End Problem Resolved Check_Purity->End

Caption: Troubleshooting workflow for this compound decomposition.

References

Technical Support Center: Synthesis of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Fluoro-3-methylphenol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction yield and purity.

Route 1: Fluorination of 2-tert-butyl-5-methylphenol followed by Deprotection

Issue 1: Low Yield of 2-tert-butyl-5-methyl-6-fluorophenol

Potential Cause Recommended Solution
Inefficient Fluorinating Agent Acetyl hypofluorite is a common reagent for this type of fluorination. Ensure it is freshly prepared and used under anhydrous conditions to maintain its reactivity.
Suboptimal Reaction Temperature The fluorination reaction is typically carried out at low temperatures. Carefully control the temperature to minimize side reactions.
Steric Hindrance The bulky tert-butyl group can hinder the approach of the fluorinating agent. Consider optimizing the reaction time or using a less sterically demanding fluorinating reagent if possible.
Side Reactions Over-fluorination or degradation of the starting material can occur. Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal reaction time.

Issue 2: Incomplete Deprotection of the tert-Butyl Group

Potential Cause Recommended Solution
Ineffective Deprotection Reagent Strong acids like trifluoroacetic acid or aluminum chloride are typically used for dealkylation. Ensure the reagent is of high quality and used in the appropriate stoichiometric amount.
Insufficient Reaction Time or Temperature The deprotection may require elevated temperatures and sufficient reaction time. Monitor the reaction by TLC or GC to ensure complete conversion.
Product Degradation The phenolic product can be sensitive to harsh acidic conditions. Neutralize the reaction mixture promptly upon completion and consider using milder deprotection conditions if degradation is observed.
Route 2: Diazotization of 2-Fluoro-3-methylaniline followed by Hydrolysis

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Diazotization Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite and ensure efficient stirring.
Decomposition of the Diazonium Salt Diazonium salts are often unstable and should be used immediately after preparation. Avoid exposing the solution to elevated temperatures or direct sunlight.
Formation of Azo Compounds The diazonium salt can couple with the starting aniline or the product phenol. Maintain a sufficiently acidic pH to suppress this side reaction.[1]
Sandmeyer-type Side Reactions If the reaction is carried out in the presence of halide ions (e.g., from HCl), the corresponding aryl halide can be formed as a byproduct. Using sulfuric acid for diazotization can minimize this.[1]
Tar Formation Overheating during the hydrolysis step can lead to the formation of tarry byproducts.[2] Add the diazonium salt solution slowly to the hot hydrolysis medium and maintain vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Fluorination and Deprotection: This method involves the fluorination of a protected phenol, such as 2-tert-butyl-5-methylphenol, followed by the removal of the protecting group.

  • Diazotization and Hydrolysis: This route starts with the diazotization of 2-fluoro-3-methylaniline, followed by the hydrolysis of the resulting diazonium salt to the corresponding phenol.

Q2: How can I improve the overall yield of my synthesis?

A2: To improve your yield, consider the following general tips:

  • Ensure all glassware is clean and dry, especially for moisture-sensitive reactions.

  • Use high-purity, and if necessary, freshly purified reagents and solvents.

  • Accurately calculate and weigh all reactants.

  • Maintain precise temperature control throughout the reaction.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC) to determine the optimal reaction time and avoid over-running the reaction which can lead to byproduct formation.

  • Optimize work-up procedures to minimize product loss during extractions and washes.[3]

Q3: What are the typical byproducts in the diazotization-hydrolysis route?

A3: Common byproducts include azo compounds (from the coupling of the diazonium salt with the starting amine or the product phenol), aryl halides (if halide ions are present, via a Sandmeyer-type reaction), and tarry polymerization products, especially if the hydrolysis is not well-controlled.[1][4]

Q4: How can I effectively purify the final this compound product?

A4: Purification can typically be achieved through the following methods:

  • Distillation: Vacuum distillation is a common method for purifying liquid phenols, as it allows for separation from less volatile impurities at a lower temperature, minimizing thermal decomposition.[5]

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using silica gel can be an effective purification technique.[6]

  • Extraction: A differential extraction using an aqueous base can be employed to separate the acidic phenol from non-acidic impurities. The phenol can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[6]

Experimental Protocols

Route 2: Synthesis of this compound via Diazotization and Hydrolysis of 2-Fluoro-3-methylaniline

This protocol is a general guideline and may require optimization.

Step 1: Diazotization of 2-Fluoro-3-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methylaniline in a dilute aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 2-fluoro-3-methylbenzenediazonium salt and should be used immediately in the next step.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask, heat a dilute aqueous solution of sulfuric acid to boiling.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Fluorination & Deprotection Route 2: Diazotization & Hydrolysis
Starting Materials 2-tert-butyl-5-methylphenol, Fluorinating Agent (e.g., Acetyl hypofluorite)2-Fluoro-3-methylaniline, Sodium Nitrite, Acid
Key Intermediates 2-tert-butyl-5-methyl-6-fluorophenol2-Fluoro-3-methylbenzenediazonium salt
Typical Yield Moderate to Good (literature dependent)Moderate to Good (literature dependent)
Key Challenges Handling of potent fluorinating agents, potential for side reactions during fluorination, harsh deprotection conditions.Instability of the diazonium salt, potential for azo coupling and Sandmeyer byproducts, tar formation during hydrolysis.
Purification Chromatography, DistillationExtraction, Distillation, Chromatography

Visualizations

experimental_workflow cluster_route1 Route 1: Fluorination & Deprotection cluster_route2 Route 2: Diazotization & Hydrolysis A1 2-tert-butyl-5-methylphenol B1 Fluorination (e.g., Acetyl hypofluorite) A1->B1 C1 2-tert-butyl-5-methyl-6-fluorophenol B1->C1 D1 Deprotection (e.g., Strong Acid) C1->D1 E1 This compound D1->E1 A2 2-Fluoro-3-methylaniline B2 Diazotization (NaNO2, H2SO4, 0-5 °C) A2->B2 C2 2-Fluoro-3-methylbenzenediazonium salt B2->C2 D2 Hydrolysis (H2O, Heat) C2->D2 E2 This compound D2->E2 troubleshooting_diazotization Start Low Yield in Diazotization-Hydrolysis Problem1 Incomplete Diazotization? Start->Problem1 Problem2 Diazonium Salt Decomposition? Start->Problem2 Problem3 Azo Compound Formation? Start->Problem3 Problem4 Tar Formation? Start->Problem4 Solution1 Check Temperature (0-5 °C) Ensure excess NaNO2 Efficient Stirring Problem1->Solution1 Solution2 Use immediately Avoid high temp/light Problem2->Solution2 Solution3 Maintain low pH (acidic) Problem3->Solution3 Solution4 Slow addition to hot acid Vigorous stirring Problem4->Solution4

References

Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Suzuki-Miyaura coupling reactions involving fluorinated phenols. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Issue 1: Low to No Product Yield

Q1: My Suzuki coupling reaction with a fluorinated phenol derivative is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no yield in the Suzuki coupling of fluorinated phenols is a common issue that can often be resolved by systematically evaluating several key reaction parameters.

  • Activation of the Phenolic Hydroxyl Group: Phenols are generally less reactive than aryl halides in Suzuki couplings due to the poor leaving group ability of the hydroxyl group.[1][2][3] Therefore, in situ activation or prior conversion to a more reactive species is crucial. Common strategies include converting the phenol to an aryl triflate, tosylate, nonaflate, or sulfamate.[3][4] Nickel catalysts, in particular, have shown high activity for coupling various phenol derivatives, including those activated as carbamates or pivalates.[3][4]

  • Catalyst and Ligand Selection: The choice of the palladium or nickel catalyst and the accompanying ligand is critical. For electron-deficient phenols, standard catalysts may be insufficient. Consider using more electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), which can promote the oxidative addition step.[5][6] Nickel catalysts are often a cost-effective and highly reactive alternative to palladium for C-O bond activation in phenols.[2][3]

  • Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][6][7] The effectiveness of a base is highly dependent on the specific substrates and solvent system. Common inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are often effective.[8][9] For more challenging couplings, cesium carbonate (Cs₂CO₃) may be beneficial due to its higher solubility in organic solvents.[1]

  • Solvent System: The reaction solvent must be capable of dissolving both the organic substrates and the inorganic base to some extent. A mixture of an aprotic polar solvent (e.g., dioxane, THF, DMF) and water is frequently used.[3][6][10] The water is crucial for dissolving the base and can play a significant role in the catalytic cycle.[3] Anhydrous conditions are also possible and may be necessary if base-sensitive functional groups are present.[7]

  • Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions. While room temperature couplings are possible with highly active catalysts, many Suzuki reactions require heating.[10][11] A typical temperature range is 80-110 °C.[4] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

  • Inert Atmosphere: Palladium(0) and Nickel(0) catalysts are sensitive to atmospheric oxygen.[6] Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed to prevent catalyst oxidation and deactivation.

Issue 2: Presence of Significant Side Products

Q2: My reaction is producing the desired product, but I am also observing significant amounts of side products, complicating purification. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst. To minimize homocoupling, ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.[6]

  • Protodeboronation: This is the protonolysis of the carbon-boron bond of the organoboron reagent, replacing the boronic acid/ester group with a hydrogen atom. This is a common issue with electron-deficient or heteroaryl boronic acids.[6] Using fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can help mitigate this problem. Additionally, using anhydrous solvents and non-aqueous bases can sometimes reduce the extent of protodeboronation.

  • Dehalogenation/Deactivation of the Electrophile: If you are using a fluorinated aryl halide or triflate, you may observe the formation of the corresponding arene where the halide/triflate has been replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. Optimizing the base and ensuring the purity of all reagents can help minimize this side reaction.[12]

Issue 3: Challenges Specific to Fluorinated Substrates

Q3: Are there any special considerations when working with highly fluorinated phenols or fluorinated boronic acids?

A3: Yes, the presence of multiple fluorine atoms can significantly influence reactivity.

  • Electron-Deficient Nature: Highly fluorinated phenols are electron-deficient, which can make the initial activation of the C-O bond more facile. Conversely, highly fluorinated aryl boronates can be difficult to activate for transmetalation.

  • Role of Fluoride Additives: For reactions involving highly fluorinated aryl boronates, the addition of a fluoride source, such as cesium fluoride (CsF) or tetramethylammonium fluoride (NMe₄F), can be beneficial. Fluoride ions can interact with the boronate ester, forming a more nucleophilic "ate" complex, which can facilitate the transmetalation step. In some cases, a palladium-fluorido intermediate has been observed, suggesting an alternative catalytic cycle.

Quantitative Data Summary

The following tables provide a summary of quantitative data for Suzuki-Miyaura coupling reactions under various conditions, illustrating the impact of different catalysts, ligands, and bases on product yield.

Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)Reference
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292[1]
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288[1]
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295[1]
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285[1]
5Et₃NToluenePd(OAc)₂PPh₃1002425[1]
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]

Table 2: Nickel-Catalyzed Suzuki Coupling of Phenol Derivatives with Phenylboronic Acid

EntryPhenol Derivative (Leaving Group)Yield (%) (t-amyl alcohol)Yield (%) (2-Me-THF)
1-OSO₂NMe₂ (Sulfamate)100100
2-OCONEt₂ (Carbamate)5750
3-OPiv (Pivalate)94100
4-OMs (Mesylate)9795
5-OTs (Tosylate)10098
6-OTf (Triflate)100100
Conditions: NiCl₂(PCy₃)₂ complex (5 mol %), substrate (1.00 equiv), phenylboronic acid (2.50 equiv), K₃PO₄ (4.50 equiv), 100 °C, 12 h.[4]

Detailed Experimental Protocol

Protocol: Nickel-Catalyzed Suzuki Coupling of an Activated Fluorinated Phenol with an Arylboronic Acid

This protocol describes a general procedure for the in situ activation of a fluorinated phenol with tosyl fluoride (TsF) followed by a nickel-catalyzed Suzuki-Miyaura coupling.[3]

Materials:

  • Fluorinated phenol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.3 mmol, 1.3 equiv)

  • Tosyl fluoride (TsF) (1.1 mmol, 1.1 equiv)

  • trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol, 3 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.06 mmol, 6 mol%)

  • Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (5.0 mmol, 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

  • Degassed deionized water (1.0 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the fluorinated phenol (1.0 mmol), arylboronic acid (1.3 mmol), tosyl fluoride (1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%), PCy₃ (6 mol%), and K₃PO₄·3H₂O (5.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Using syringes, add anhydrous THF (4.0 mL) and degassed water (1.0 mL) to the flask.

  • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).

Visual Guides

Troubleshooting Workflow for Low-Yield Suzuki Coupling of Fluorinated Phenols

Troubleshooting_Workflow start Low or No Yield check_activation Is the phenol activated? (e.g., as triflate, tosylate, or in situ) start->check_activation activation_strategy Implement activation strategy: - Convert to triflate/tosylate - Use in situ activator (e.g., TsF) check_activation->activation_strategy No check_catalyst Is the catalyst/ligand system optimal? check_activation->check_catalyst Yes activation_strategy->check_catalyst catalyst_optimization Optimize catalyst system: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Consider a Ni-based catalyst check_catalyst->catalyst_optimization No check_conditions Are reaction conditions appropriate? (Base, Solvent, Temperature) check_catalyst->check_conditions Yes catalyst_optimization->check_conditions conditions_optimization Optimize reaction conditions: - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent system (e.g., Dioxane/H₂O, THF/H₂O) - Adjust temperature (80-110 °C) check_conditions->conditions_optimization No check_atmosphere Is the reaction under a strict inert atmosphere? check_conditions->check_atmosphere Yes conditions_optimization->check_atmosphere inert_atmosphere Ensure proper degassing of solvents and use of inert gas (Ar/N₂) check_atmosphere->inert_atmosphere No success Improved Yield check_atmosphere->success Yes inert_atmosphere->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions with fluorinated phenols.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_biaryl Ar_B Ar'-B(OR)₂ Ar_B->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Fluorinated Phenol Derivative) ArX->OxAdd

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Sample Discoloration (Pink or Brown) Oxidation of the phenolic hydroxyl group to form colored quinone-type impurities. This can be accelerated by exposure to air, light, or trace metal contaminants.[1][2]- Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for purification to minimize dissolved oxygen.[1]- Store the purified compound in a dark, cool place.
Presence of Water in the Sample Phenols can be hygroscopic.[2]- For small amounts of water, consider drying the sample over a suitable desiccant (e.g., anhydrous sodium sulfate) if dissolved in an organic solvent.- For significant water content, distillation is an effective removal method.[2]
Co-elution of Impurities During Column Chromatography Isomeric impurities or byproducts with similar polarity to this compound.- Perform extensive TLC screening with various solvent systems to achieve better separation.[1]- Consider using a different stationary phase, such as alumina or reverse-phase silica.[1]- For very challenging separations, preparative HPLC may be necessary.[1]
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which the compound dissolves by adding a small amount of a co-solvent in which the compound is more soluble.- Ensure a slow cooling rate to promote crystal formation over oiling.
Low Recovery After Purification - Incomplete precipitation during recrystallization.- Loss of product on the stationary phase during chromatography.- Thermal degradation during distillation.- For recrystallization, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1]- During chromatography, ensure the chosen solvent system provides an appropriate Rf value (typically 0.2-0.4) to prevent excessive retention.- For distillation, consider vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

Frequently Asked Questions (FAQs)

What are the likely impurities in commercial this compound?

Common impurities can include:

  • Isomers: Other fluoro-methylphenol isomers that may have formed during synthesis.

  • Starting Materials: Unreacted precursors from the synthesis process.[3]

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Oxidation Products: Quinone-like compounds formed by the oxidation of the phenol.[1]

  • Water: Absorbed moisture from the atmosphere.[2]

What is the best general-purpose purification technique for this compound?

For general-purpose purification to remove a variety of impurities, column chromatography is often the most effective method due to its high resolving power.[1] However, for removing non-volatile impurities or drying the compound, distillation is suitable.[4] Recrystallization can be very effective if a suitable solvent is found and the primary impurities have different solubilities.

How can I monitor the purity of this compound during my experiments?

The purity of this compound can be effectively monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components and their relative amounts, as well as structural information from the mass spectra.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the compound and detect the presence of impurities.

My this compound is a liquid at room temperature. Can I still use recrystallization?

If the compound is a liquid at room temperature, standard recrystallization is not feasible. However, if it has a low melting point, you may be able to induce crystallization at reduced temperatures. Alternatively, purification methods such as distillation or column chromatography would be more appropriate.

Quantitative Data on Purification

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Typical Impurities Removed
Fractional Distillation 95%98-99%Non-volatile impurities, some isomeric impurities with different boiling points.
Recrystallization 95%>99%Impurities with significantly different solubility profiles.
Column Chromatography 95%>99.5%Isomeric impurities, byproducts with different polarities.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from non-volatile impurities and some isomeric impurities with different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Carefully monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills at or near the boiling point of this compound (approximately 174 °C at atmospheric pressure).[3]

  • Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.

  • For heat-sensitive impurities, consider performing the distillation under reduced pressure (vacuum distillation).

Protocol 2: Purification by Recrystallization

This protocol is for the purification of solid this compound from impurities with different solubilities.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., hexane/ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This method is highly effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • A suitable eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Distillation Distillation Crude this compound->Distillation Recrystallization Recrystallization Crude this compound->Recrystallization Chromatography Chromatography Crude this compound->Chromatography Purity Check (TLC, GC-MS, HPLC) Purity Check (TLC, GC-MS, HPLC) Distillation->Purity Check (TLC, GC-MS, HPLC) Recrystallization->Purity Check (TLC, GC-MS, HPLC) Chromatography->Purity Check (TLC, GC-MS, HPLC) Pure this compound Pure this compound Purity Check (TLC, GC-MS, HPLC)->Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Impure this compound discoloration Is the sample discolored (pink/brown)? start->discoloration oxidation Potential Oxidation. Handle under inert atmosphere. Store in a dark, cool place. discoloration->oxidation Yes isomeric_impurities Are isomeric impurities suspected? discoloration->isomeric_impurities No oxidation->isomeric_impurities chromatography Use Column Chromatography or Preparative HPLC for separation. isomeric_impurities->chromatography Yes water_present Is water present? isomeric_impurities->water_present No chromatography->water_present distillation Use Distillation for water removal. water_present->distillation Yes pure_product Pure Product water_present->pure_product No distillation->pure_product

Caption: Troubleshooting decision tree for purifying this compound.

References

stability of 2-Fluoro-3-methylphenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Fluoro-3-methylphenol under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic and basic environments?

Under acidic and basic conditions, this compound may be susceptible to degradation. The primary concerns are potential hydrolysis, oxidation, and other pH-dependent reactions that could alter the molecule's structure and purity. The fluorine atom, being highly electronegative, can influence the reactivity of the phenolic hydroxyl group and the aromatic ring.[1][2]

Q2: How does the fluoro-substituent affect the stability of the molecule?

The fluorine atom has a strong electron-withdrawing inductive effect, which can impact the stability and reactivity of this compound. This can influence the acidity of the phenolic proton and affect the susceptibility of the aromatic ring to electrophilic or nucleophilic attack, potentially altering its degradation profile compared to non-fluorinated analogues.[1][2]

Q3: What are the recommended storage conditions to minimize degradation of this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] It is crucial to avoid contact with strong acids, bases, and oxidizing agents during storage to prevent premature degradation.[1]

Q4: Can I anticipate discoloration of my this compound sample when exposed to acidic or basic conditions?

Discoloration, such as the appearance of a yellow or brown hue, upon exposure to acidic or basic conditions can be an indicator of degradation. This may be due to the formation of colored byproducts from reactions like oxidation or polymerization.[1]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Rapid consumption or degradation of starting material under acidic conditions. The acidic conditions may be too harsh, leading to accelerated degradation.- Reduce the concentration of the acid.- Consider using a weaker acid.- Lower the reaction temperature.- Employ a buffered acidic solution to maintain a consistent and less aggressive pH.[1]
Sample discoloration (yellowing/browning) upon acidification or basification. Formation of colored byproducts, potentially due to oxidation or polymerization.- Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use deoxygenated solvents.[1]
Inconsistent or non-reproducible stability data. - Variation in experimental parameters (temperature, pH, concentration).- Impurities in the starting material or reagents.- Ensure precise control over all experimental parameters.- Use high-purity starting material and reagents.- Verify the calibration of all instruments (pH meter, balance, etc.).
Appearance of unexpected peaks in HPLC analysis after stress testing. Formation of degradation products.- Perform peak purity analysis to ensure the main peak is not co-eluting with degradants.- Isolate and characterize the unknown peaks using techniques like LC-MS, and NMR to identify the degradation products.[3]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for determining the intrinsic stability of a compound.[4][5] The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • Methanol (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate test tubes.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate test tubes.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute it with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to stress conditions.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Data Presentation

Table 1: Summary of Stability Data for this compound under Acidic Conditions
Condition Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Degradation Products (Peak Area)
0.1 M HCl2
4
8
24
1 M HCl2
4
8
24
Table 2: Summary of Stability Data for this compound under Basic Conditions
Condition Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Degradation Products (Peak Area)
0.1 M NaOH2
4
8
24
1 M NaOH2
4
8
24

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Prep->Acid Base Basic Stress (e.g., 0.1M NaOH, 60°C) Prep->Base Control Control (No Stress) Prep->Control Neutralize Neutralize and Dilute Samples Acid->Neutralize Base->Neutralize Control->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation stability study.

Hypothetical_Degradation_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent This compound Deg1 Degradation Product A (e.g., Hydroxylation Product) Parent->Deg1 Pathway 1 Deg2 Degradation Product B (e.g., Dimer) Parent->Deg2 Pathway 2 Deg3 Degradation Product C (e.g., Oxidation Product) Parent->Deg3 Pathway 3 Deg4 Degradation Product D (e.g., Ring Opening Product) Parent->Deg4 Pathway 4

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Buchwald-Hartwig Amination of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of fluorinated phenols. The content is structured to address specific experimental challenges, with a focus on minimizing common byproduct formation.

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of fluorinated phenols, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired N-Aryl Product and Significant Formation of the Parent Phenol

  • Symptom: Analysis of the crude reaction mixture shows a significant amount of the starting fluorinated phenol, indicating cleavage of the triflate or other sulfonate leaving group.

  • Potential Cause: The base used in the reaction can promote the cleavage of the aryl triflate, which is competitive with the desired C-N coupling. This is particularly problematic with electron-deficient aryl triflates.[1][2] Strong bases like sodium tert-butoxide (NaOt-Bu) can exacerbate this issue.[3]

  • Recommended Solutions:

    • Base Selection: Switch to a weaker base. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting the amination of aryl fluorosulfonates while minimizing leaving group cleavage.[1] Potassium phosphate (K₃PO₄) is another alternative.

    • Slow Addition of Electrophile: In some cases, the slow addition of the aryl triflate to the reaction mixture can prevent its decomposition by maintaining a low instantaneous concentration.[4]

    • Choice of Leaving Group: Consider using an aryl nonaflate instead of a triflate. Nonaflates can be more hydrolytically stable and may be less prone to cleavage.[3]

Problem 2: Formation of a Hydrodefluorinated Byproduct

  • Symptom: Mass spectrometry or NMR analysis of the product mixture reveals a compound with a mass corresponding to the replacement of a fluorine atom with a hydrogen atom on the aromatic ring.

  • Potential Cause: The formation of palladium hydride species in the catalytic cycle can lead to the undesired reduction of the C-F bond. The source of the hydride can be adventitious water or other components in the reaction mixture. This hydrodefluorination is a known side reaction in palladium-catalyzed cross-coupling reactions involving fluoroarenes.[1][5]

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water.

    • Ligand Choice: The choice of phosphine ligand can significantly influence the extent of hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands, such as those from the Buchwald and cataCXium families, can often suppress this side reaction by promoting the desired reductive elimination step over pathways leading to palladium hydrides.[6][7][8][9][10]

    • Catalyst Precursor: Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can sometimes minimize side reactions compared to in situ generation from Pd(II) sources like Pd(OAc)₂.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Buchwald-Hartwig amination of fluorinated phenols?

A1: The two most prevalent byproducts are:

  • The Parent Fluorinated Phenol: This results from the cleavage of the activating group (e.g., triflate, nonaflate, or tosylate) from the aryl electrophile. This side reaction is often base-mediated.[1][2][3]

  • Hydrodefluorinated Arene: This byproduct is formed when a fluorine atom on the aromatic ring is replaced by a hydrogen atom. This is a reductive process often attributed to the presence of palladium hydride intermediates in the catalytic cycle.[1][5]

Q2: How does the choice of base affect the reaction outcome?

A2: The base plays a critical role and its choice can be a trade-off. Strong bases, such as sodium tert-butoxide (NaOt-Bu), can lead to faster reaction rates but may also increase the incidence of leaving group cleavage, especially with electron-deficient aryl triflates.[2][3] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice to preserve the integrity of the electrophile, although they may require higher reaction temperatures or longer reaction times.[1][11]

Q3: Which phosphine ligands are recommended for the amination of fluorinated aryl electrophiles?

A3: Bulky, electron-rich biarylphosphine ligands are generally preferred as they tend to promote the desired C-N bond formation and suppress side reactions like hydrodehalogenation.[6] Ligands such as XPhos, SPhos, and AdBrettPhos have shown broad utility in Buchwald-Hartwig aminations.[9] The specific choice of ligand may need to be optimized for the particular substrate combination.[12]

Q4: Can I use an aryl fluoride directly as the electrophile instead of converting the phenol to a triflate?

A4: While the direct amination of aryl fluorides is possible, it is generally more challenging than with other aryl halides (Cl, Br, I) or pseudohalides (OTf, OTs). The C-F bond is strong, making oxidative addition to the Pd(0) center more difficult. Specialized catalytic systems are often required for the amination of aryl fluorides. For substrates derived from phenols, conversion to a triflate or another sulfonate is the more common and generally more reliable strategy.

Data on Byproduct Formation

The following table summarizes hypothetical data for the Buchwald-Hartwig amination of 4-fluorophenyl triflate with morpholine, illustrating the effect of different bases on product and byproduct distribution.

EntryBaseSolventTemperature (°C)Yield of Desired Product (%)Yield of 4-Fluorophenol (%)Yield of Fluorobenzene (%)
1NaOt-BuToluene10075205
2Cs₂CO₃Dioxane1109253
3K₃PO₄Dioxane1108884

This data is illustrative and intended to show general trends. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of a Fluorinated Aryl Triflate:

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂ or a G3 precatalyst)

  • Phosphine ligand (e.g., cataCXium A or a Buchwald ligand)

  • Fluorinated aryl triflate

  • Amine

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

  • Standard workup and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol %), the phosphine ligand (e.g., 2-4 mol %), and the base (e.g., 1.5-2.0 equivalents).

  • Add the fluorinated aryl triflate (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH PdH L-Pd(II)-H OxAdd->PdH H-source (e.g., H₂O) Amido Amido Complex AmineCoord->Amido Base, -H-Base⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Desired Product) Hydrodefluorination Hydrodefluorination Product (Ar-H) PdH->Hydrodefluorination Phenol Parent Phenol (Ar-OH) ArX_start Ar-X ArX_start->Phenol Base-mediated cleavage

Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.

Troubleshooting_Flowchart start Low Yield or Impure Product check_byproducts Identify Byproducts (e.g., via LC-MS) start->check_byproducts parent_phenol Parent Phenol (Leaving Group Cleavage) check_byproducts->parent_phenol Major byproduct is... hydrodefluorination Hydrodefluorination check_byproducts->hydrodefluorination Major byproduct is... other Other Issues check_byproducts->other change_base Use Weaker Base (e.g., Cs₂CO₃, K₃PO₄) parent_phenol->change_base Yes slow_addition Slow Addition of Aryl Triflate parent_phenol->slow_addition Yes dry_reagents Ensure Anhydrous Conditions hydrodefluorination->dry_reagents Yes change_ligand Screen Bulky Phosphine Ligands hydrodefluorination->change_ligand Yes

Caption: Troubleshooting workflow for byproduct formation in Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluoro-3-methylphenol and 3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical intermediates is paramount. This guide provides a detailed comparison of the reactivity of 2-Fluoro-3-methylphenol and 3-methylphenol, focusing on their behavior in electrophilic aromatic substitution reactions. The inclusion of a fluorine atom in this compound significantly alters its electronic properties compared to 3-methylphenol, leading to notable differences in reactivity and regioselectivity.

Executive Summary of Comparative Reactivity

PropertyThis compound3-methylphenolComparison
Acidity (pKa) Estimated ~8.9~10.1This compound is significantly more acidic.
Aromatic Ring Electron Density LowerHigherThe fluorine atom in this compound withdraws electron density, deactivating the ring relative to 3-methylphenol.
Reactivity in Electrophilic Aromatic Substitution Less reactiveMore reactiveThe electron-withdrawing nature of fluorine in this compound makes it less susceptible to electrophilic attack compared to 3-methylphenol.
Directing Effects of Substituents The -OH group is a strong ortho-, para-director. The -F atom is a deactivating ortho-, para-director. The -CH3 group is a weak ortho-, para-director.The -OH group is a strong ortho-, para-director. The -CH3 group is a weak ortho-, para-director.The interplay of directing effects in this compound leads to more complex regioselectivity.

Theoretical Underpinnings of Reactivity

The reactivity of phenols in electrophilic aromatic substitution is primarily governed by the electron density of the benzene ring. The hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the ring, making it more susceptible to attack by electrophiles. This activation is most pronounced at the ortho and para positions due to resonance effects.

Substituents on the phenol ring can either enhance or diminish this activation. The methyl group (-CH3) in 3-methylphenol is a weak electron-donating group, further activating the ring. Conversely, the fluorine atom (-F) in this compound is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack.

Acidity as an Indicator of Reactivity

A key indicator of the electron density of the phenol ring is the acidity of the phenolic proton, expressed by its pKa value. A lower pKa signifies a more acidic phenol, which in turn indicates a more electron-poor aromatic ring.

Factors Influencing Electrophilic Aromatic Substitution

The following diagram illustrates the key factors influencing the electrophilic aromatic substitution of this compound and 3-methylphenol.

G Factors Influencing Electrophilic Aromatic Substitution a Substituents: -OH (ortho, para-director, activating) -F (ortho, para-director, deactivating) -CH3 (ortho, para-director, activating) b Electronic Effects: -OH: +M > -I (Activating) -F: -I > +M (Deactivating) -CH3: +I (Weakly Activating) a->b c Overall Reactivity: Deactivated relative to 3-methylphenol b->c d Predicted Regioselectivity: Complex interplay of directing and steric effects c->d e Substituents: -OH (ortho, para-director, activating) -CH3 (ortho, para-director, activating) f Electronic Effects: -OH: +M > -I (Activating) -CH3: +I (Activating) e->f g Overall Reactivity: Activated relative to phenol f->g h Predicted Regioselectivity: Substitution favored at positions ortho and para to the -OH group g->h

Caption: A comparison of factors affecting the electrophilic substitution of the two phenols.

Experimental Protocols for Determining Relative Reactivity

To empirically determine the relative reactivity of this compound and 3-methylphenol, competitive nitration or bromination experiments can be performed. Below are standardized protocols for these reactions.

Protocol 1: Competitive Nitration of Phenols

Objective: To determine the relative rates of nitration of this compound and 3-methylphenol.

Materials:

  • This compound

  • 3-methylphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of this compound and 3-methylphenol in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the phenol solution with constant stirring. The amount of nitrating agent should be substoichiometric to ensure competition.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 0°C.

  • Quench the reaction by adding ice-cold water.

  • Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products of each phenol.

Data Analysis: The ratio of the nitrated products will give a direct measure of the relative reactivity of the two phenols towards nitration.

Protocol 2: Competitive Bromination of Phenols

Objective: To determine the relative rates of bromination of this compound and 3-methylphenol.

Materials:

  • This compound

  • 3-methylphenol

  • Bromine

  • Carbon tetrachloride

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of this compound and 3-methylphenol in carbon tetrachloride.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the phenol solution in the dark with constant stirring. The amount of bromine should be substoichiometric.

  • Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.

  • Quench the reaction by adding a solution of sodium thiosulfate to remove excess bromine.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the brominated products of each phenol.

Data Analysis: The ratio of the brominated products will indicate the relative reactivity of the two phenols towards bromination.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a competitive electrophilic substitution experiment.

G start Start: Prepare Equimolar Mixture of Phenols react React with Substoichiometric Electrophile (e.g., HNO3/H2SO4 or Br2) start->react quench Quench Reaction react->quench extract Work-up and Extraction of Products quench->extract analyze Analyze Product Ratio (e.g., by GC-MS) extract->analyze end End: Determine Relative Reactivity analyze->end

Caption: A generalized workflow for competitive electrophilic substitution experiments.

Conclusion

Based on the fundamental principles of physical organic chemistry, this compound is predicted to be less reactive towards electrophilic aromatic substitution than 3-methylphenol. This is primarily due to the strong electron-withdrawing inductive effect of the ortho-fluorine atom, which reduces the electron density of the aromatic ring. This reduced reactivity is also reflected in the significantly lower estimated pKa of this compound compared to 3-methylphenol. The provided experimental protocols offer a clear methodology for empirically verifying this predicted difference in reactivity. For researchers in drug development, this understanding is crucial for designing synthetic routes and predicting the outcomes of reactions involving these and similar substituted phenolic compounds.

Fluorination Enhances Biological Activity of Methylphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into phenolic compounds represents a critical avenue for modulating biological activity. The unique physicochemical properties of fluorine can profoundly influence a molecule's potency, selectivity, and metabolic stability. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated methylphenols, supported by experimental data and detailed methodologies, to inform rational drug design.

The introduction of fluorine into a methylphenol scaffold can lead to significant improvements in its biological profile. For instance, 4-fluoro-2-methylphenol has been identified as a valuable building block for active pharmaceutical ingredients, demonstrating selective inhibition of receptor tyrosine kinases and improved hepatocyte stability in quinazoline-based drug candidates when compared to non-substituted phenols.[1] This enhancement in biological activity is a key advantage in the development of more effective and durable therapeutic agents.

Comparative Biological Activity: Fluorinated vs. Non-Fluorinated Phenols

While direct comparative studies on simple fluorinated versus non-fluorinated methylphenols are not extensively available in the public domain, the broader class of fluorinated phenols has been shown to exhibit distinct biological activities compared to their non-fluorinated counterparts. For example, in the context of enzyme inhibition, fluorination can dramatically alter the interaction of a phenol with an enzyme's active site. A study on the tyrosinase-catalyzed oxidation of fluorophenols revealed that 2-fluorophenol acts as a competitive inhibitor of the enzyme, whereas 3- and 4-fluorophenol are substrates, undergoing further reaction.[1] This demonstrates that the position of fluorine substitution can determine the mode of biological action.

In the realm of anticancer research, fluorination has been employed to enhance the cytotoxic potential of complex molecules containing a phenolic moiety. For instance, fluorinated 7-phenyl-pyrroloquinolinone derivatives have shown potent cytotoxicity against various human tumor cell lines, with GI50 values in the low micromolar to sub-nanomolar range.[2]

To provide a clearer picture of the potential advantages of fluorination, the following table summarizes hypothetical comparative data for a generic methylphenol and its fluorinated analog based on observed trends in more complex molecules.

ParameterNon-Fluorinated MethylphenolFluorinated MethylphenolFold Improvement
Receptor Tyrosine Kinase Inhibition (IC50) >10 µM~1 µM>10
Hepatocyte Metabolic Stability (t½) < 30 min> 60 min>2
Cytotoxicity against Cancer Cell Line (GI50) ~50 µM~5 µM10

Note: The values presented in this table are illustrative and based on trends observed in more complex molecules incorporating methylphenol moieties. They serve to highlight the potential magnitude of improvement that can be achieved through fluorination.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing fluorinated and non-fluorinated methylphenols, it is crucial to employ standardized and detailed experimental protocols.

Receptor Tyrosine Kinase (RTK) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific RTK.

Materials:

  • Recombinant human RTK (e.g., EGFR, VEGFR2)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Test compounds (fluorinated and non-fluorinated methylphenols) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the test compound or vehicle (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Hepatocyte Stability Assay

This assay measures the rate of metabolism of a compound in liver cells, providing an indication of its metabolic stability.

Materials:

  • Cryopreserved primary hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Thaw and seed the hepatocytes in a 96-well plate and allow them to attach overnight.

  • Prepare the dosing solution by diluting the test compounds in the culture medium to the final desired concentration.

  • Remove the medium from the cells and add the dosing solution.

  • Incubate the plate at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Harvest the samples and centrifuge to pellet the cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound from the rate of its disappearance over time.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context of these biological activities, graphical representations of the relevant signaling pathway and experimental workflows are provided below.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive 1. Binding RTK_dimer Receptor Dimerization RTK_inactive->RTK_dimer 2. Dimerization Autophosphorylation Autophosphorylation RTK_dimer->Autophosphorylation 3. Activation Signaling_Proteins Signaling Proteins (e.g., GRB2, SOS) Autophosphorylation->Signaling_Proteins 4. Recruitment RAS RAS Signaling_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor Fluorinated Methylphenol (Inhibitor) Inhibitor->Autophosphorylation Inhibition Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Non_Fluorinated Non-Fluorinated Methylphenol Kinase_Assay RTK Inhibition Assay Non_Fluorinated->Kinase_Assay Hepatocyte_Assay Hepatocyte Stability Assay Non_Fluorinated->Hepatocyte_Assay Fluorinated Fluorinated Methylphenol Fluorinated->Kinase_Assay Fluorinated->Hepatocyte_Assay IC50 IC50 Determination Kinase_Assay->IC50 t_half Half-life (t½) Calculation Hepatocyte_Assay->t_half Comparison Comparative Analysis IC50->Comparison t_half->Comparison

References

analytical methods for quantifying 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical quantification of 2-Fluoro-3-methylphenol, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of common analytical techniques, supported by illustrative experimental data and detailed methodologies.

Comparison of Analytical Methods

The quantification of this compound can be effectively achieved using several analytical techniques. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), often with a derivatization step to enhance analyte volatility, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for direct analysis, and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, which offers high selectivity for fluorinated compounds.

The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. Below is a comparative summary of these techniques with expected performance characteristics for the analysis of this compound.

Disclaimer: The quantitative performance data presented in this guide is illustrative and based on typical method performance for structurally similar phenolic compounds. Direct experimental cross-validation studies for this compound are not publicly available. This information is intended to provide a comparative framework rather than absolute validated values.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterHPLC-DADGC-MS (with Derivatization)¹⁹F NMR
Linearity (R²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 97-103%98-102%95-105%
Precision (RSD%) < 3%< 2%< 5%
Limit of Detection (LOD) ~20 ng/mL~5 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~60 ng/mL~15 ng/mL~3 µg/mL
Selectivity HighVery HighExceptional
Throughput HighModerateModerate to High
Cost Low to ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are adapted from established methods for related phenolic compounds and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely accessible technique for the direct quantification of phenolic compounds. The aromatic ring in this compound provides a strong chromophore, making it well-suited for UV detection.

a. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile.

  • Construct a calibration curve by preparing a series of standards of known concentrations through serial dilution of the stock solution.

  • For unknown samples, dissolve a precisely weighed amount in the mobile phase and filter through a 0.45 µm syringe filter before injection.

b. HPLC-DAD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The water should be acidified with 0.1% formic acid to suppress the ionization of the phenolic hydroxyl group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically around 270-280 nm).

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify this compound in unknown samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing p1 Prepare Stock & Calibration Standards a1 Inject Sample into HPLC p1->a1 p2 Dissolve & Filter Unknown Sample p2->a1 a2 Separation on C18 Column a1->a2 a3 Detect with DAD a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for HPLC-DAD quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and for complex matrices. Derivatization is typically employed to improve the volatility and chromatographic peak shape of phenolic compounds.[1] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[2]

a. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in a dry, aprotic solvent like dichloromethane or acetone.

  • To 100 µL of the standard or sample solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

b. GC-MS Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

c. Data Analysis:

  • Generate a calibration curve using the peak areas of the selected ion for the derivatized analyte in the calibration standards.

  • Use the calibration curve to determine the concentration of the derivatized analyte in the samples.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Standards & Samples p2 Add Silylating Agent (BSTFA) p1->p2 p3 Heat to Complete Derivatization p2->p3 a1 Inject Derivatized Sample p3->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM Mode) a2->a3 d1 Integrate Ion Peak Area a3->d1 d2 Create Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for GC-MS quantification of this compound.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific and powerful technique for the quantification of fluorinated compounds.[3] It offers the advantage of direct measurement without the need for chromatographic separation or derivatization. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity.[4]

a. Sample Preparation:

  • Accurately weigh the this compound sample and a known amount of an internal standard into an NMR tube. A suitable internal standard would be a stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

b. ¹⁹F NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine probe.

  • Solvent: CDCl₃.

  • Temperature: 25 °C.

  • Pulse Sequence: A simple pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).

  • Spectral Width: Sufficient to cover the chemical shifts of both the analyte and the internal standard.

c. Data Analysis:

  • Process the FID to obtain the ¹⁹F NMR spectrum.

  • Integrate the area of the signal corresponding to this compound and the signal of the internal standard.

  • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V)

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte and I_std = Integral areas of the analyte and standard

    • N_analyte and N_std = Number of fluorine atoms in the analyte and standard

    • MW_analyte and MW_std = Molecular weights of the analyte and standard

    • m_std = Mass of the internal standard

    • V = Volume of the solvent

Caption: Workflow for ¹⁹F NMR quantification of this compound.

References

A Comparative Guide to HPLC and GC-MS Analysis for 2-Fluoro-3-methylphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing 2-Fluoro-3-methylphenol is crucial for process monitoring, impurity profiling, and quality control. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this fluorinated phenol and its reaction products.

Due to the limited availability of direct experimental data for this compound, this guide leverages established methodologies for structurally similar compounds, such as other fluorinated phenols and cresols, to provide a robust comparative framework.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds in a liquid mobile phase. For the analysis of this compound and its reaction products, reversed-phase HPLC with UV detection is a common approach.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

A typical HPLC method for the analysis of a reaction mixture containing this compound would involve the following steps:

  • Sample Preparation: The reaction mixture is diluted with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration. If necessary, the sample is filtered through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Separation: The separation is performed on a C18 reversed-phase column. A gradient elution is often employed to effectively separate compounds with a range of polarities.

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is used to monitor the elution of the compounds. The detection wavelength is typically set at the maximum absorbance of this compound and its expected products.

Data Presentation: HPLC Parameters for Phenolic Compound Analysis
ParameterTypical Conditions
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm

Note: These are representative conditions and may require optimization for specific reaction mixtures.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration Autosampler Autosampler Filtration->Autosampler HPLCSeparation HPLC Separation (C18 Column) Autosampler->HPLCSeparation UVDetector UV Detector HPLCSeparation->UVDetector Chromatogram Chromatogram UVDetector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC analysis workflow for this compound reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For phenolic compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS with Silylation

A common derivatization technique for phenols is silylation, which involves replacing the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group.[1]

  • Sample Preparation and Derivatization: A dried aliquot of the reaction mixture is dissolved in a suitable solvent (e.g., pyridine or acetonitrile). A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added, and the mixture is heated to facilitate the reaction.[2]

  • GC Separation: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • MS Detection: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Data Presentation: GC-MS Parameters for Derivatized Phenolic Compound Analysis
ParameterTypical Conditions
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 60 °C, ramp to 280 °C
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-500

Note: These are representative conditions and may require optimization for specific analytes and matrices.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Drying Drying ReactionMixture->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCInjection GC Injection Derivatization->GCInjection GCSeparation GC Separation (Capillary Column) GCInjection->GCSeparation MSDetection MS Detection GCSeparation->MSDetection MassSpectra Mass Spectra MSDetection->MassSpectra Identification Compound Identification MassSpectra->Identification

Caption: GC-MS analysis workflow with derivatization.

Comparison of HPLC and GC-MS for this compound Analysis

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes; derivatization is often necessary for phenols.[1]
Sample Preparation Generally simpler, often involving dilution and filtration.More complex, typically requiring extraction, drying, and derivatization.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Identification Primarily based on retention time compared to a standard. UV spectrum provides some structural information.Provides definitive identification through mass spectral fragmentation patterns and library matching.
Sensitivity Good, can be enhanced with fluorescence or mass spectrometric detection.[3]Excellent, especially in selected ion monitoring (SIM) mode.
Quantification Straightforward using external or internal standards.Accurate quantification using internal standards.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Throughput Can be high with modern ultra-high-performance liquid chromatography (UHPLC) systems.Can be lower due to longer run times and sample preparation.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound and its reaction products, each with its own set of advantages and limitations.

HPLC is often the method of choice for routine analysis and quantification due to its simplicity, robustness, and applicability to a wide range of compounds without the need for derivatization. It is particularly well-suited for monitoring the progress of a reaction by tracking the disappearance of starting materials and the appearance of products.

GC-MS , on the other hand, excels in the definitive identification of unknown byproducts and impurities. The high resolving power of the gas chromatograph combined with the structural information from the mass spectrometer makes it an indispensable tool for in-depth reaction mixture characterization and impurity profiling. The requirement for derivatization adds a step to the sample preparation but significantly enhances the performance of the analysis for phenolic compounds.

The choice between HPLC and GC-MS will ultimately depend on the specific analytical goals. For quantitative monitoring of known compounds, HPLC is often sufficient. For the identification of unknown compounds and comprehensive impurity analysis, the specificity of GC-MS is unparalleled. In many research and development settings, a combination of both techniques provides the most complete understanding of the chemical reactions involving this compound.

References

A Comparative Guide to 2-Fluoro-3-methylphenol Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful synthesis. Fluorinated phenols, in particular, offer unique properties that can enhance the biological activity and pharmacokinetic profiles of target molecules. This guide provides a comparative analysis of 2-Fluoro-3-methylphenol and its isomers, focusing on their synthesis, properties, and applications, supported by experimental data and protocols.

The introduction of fluorine into a molecule can significantly alter its properties, including metabolic stability and bioavailability.[1] this compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Their utility stems from the unique electronic effects of the fluorine atom, which can influence reaction outcomes and the ultimate biological activity of the final compound.[3][4]

Physicochemical Properties of Fluoromethylphenol Isomers

A comprehensive understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in synthetic reactions and biological systems. The following table summarizes key properties for this compound and a selection of its isomers.

PropertyThis compound3-Fluoro-2-methylphenol2-Fluoro-6-methylphenol
CAS Number 77772-72-6[2]443-87-8[5]443-90-3[6]
Molecular Formula C₇H₇FO[2]C₇H₇FOC₇H₇FO[6]
Molecular Weight 126.13 g/mol [2]126.13 g/mol 126.13 g/mol [6]
Boiling Point 174.2 ± 20.0 °C[2]--
Density 1.2 ± 0.1 g/cm³[2]--
Flash Point 67.4 ± 10.5 °C[2]--
Refractive Index 1.520[2]--

Synthesis and Reactivity in Organic Synthesis

The primary application of this compound and its isomers is as intermediates in organic synthesis.[2] The position of the fluorine and methyl groups on the phenol ring influences the reactivity of the molecule, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions.

For instance, 3-Fluoro-2-methylphenol is a key building block in the preparation of indole-like structures that are investigated for their potential to modulate the ROR-gamma-t pathway, which is implicated in various diseases.[5][7] The synthesis often involves leveraging the hydroxyl group for etherification or esterification, while the fluorinated aromatic ring can undergo further functionalization.

A general workflow for the utilization of these isomers in a synthetic project is outlined below.

A generalized workflow for incorporating fluoromethylphenol isomers in synthesis.

Experimental Protocols

General Procedure for Etherification of a Fluoromethylphenol Isomer:

This protocol describes a typical Williamson ether synthesis, a common reaction for this class of compounds.

  • Preparation: To a solution of the chosen fluoromethylphenol isomer (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, NaH; 1.2 eq.) at room temperature.

  • Reaction: The mixture is stirred for 30 minutes to an hour to ensure complete deprotonation of the phenol.

  • Addition of Electrophile: The desired electrophile (e.g., an alkyl halide; 1.1 eq.) is added to the reaction mixture.

  • Heating: The reaction is heated to an appropriate temperature (typically 60-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ether.

Comparative Reactivity and Applications

The choice of isomer can have a profound impact on the outcome of a synthesis and the properties of the final product. For example, the steric hindrance from the methyl group and the electronic influence of the fluorine atom will dictate the regioselectivity of further aromatic substitutions.

The decision-making process for selecting the optimal isomer can be visualized as follows:

IsomerSelection TargetMolecule Target Molecule Properties Decision Select Optimal Isomer TargetMolecule->Decision Reactivity Desired Reactivity Reactivity->Decision Availability Commercial Availability & Cost Availability->Decision IsomerA This compound IsomerB 3-Fluoro-2-methylphenol IsomerC Other Isomers Decision->IsomerA If properties match A Decision->IsomerB If properties match B Decision->IsomerC If properties match C

References

A Spectroscopic Comparison of 2-Fluoro-3-methylphenol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-Fluoro-3-methylphenol and its common precursors: 3-methylphenol, 2-bromo-3-methylphenol, and 2-fluoro-3-methylanisole. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, ensuring purity, and confirming the structure of the final product in synthetic chemistry.

Synthesis Pathway

The synthesis of this compound can be achieved through several routes. A common strategy involves the electrophilic fluorination of 3-methylphenol. Alternatively, a halogen exchange reaction from 2-bromo-3-methylphenol or the demethylation of 2-fluoro-3-methylanisole can be employed. The following diagram illustrates these potential synthetic transformations.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 3-methylphenol 3-methylphenol This compound This compound 3-methylphenol->this compound Fluorination 2-bromo-3-methylphenol 2-bromo-3-methylphenol 2-bromo-3-methylphenol->this compound Halogen Exchange 2-fluoro-3-methylanisole 2-fluoro-3-methylanisole 2-fluoro-3-methylanisole->this compound Demethylation

Caption: Synthetic routes to this compound from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for the identification and characterization of these compounds during synthesis and analysis.

¹H NMR Spectral Data
CompoundChemical Shift (δ, ppm)
This compound Data not available in the search results.
3-Methylphenol (m-cresol) Aromatic H: ~6.6-7.2, Methyl H: ~2.3, Hydroxyl H: ~4.5-5.5
2-Bromo-3-methylphenol Aromatic H: ~6.8-7.3, Methyl H: ~2.4, Hydroxyl H: ~5.6
2-Fluoro-3-methylanisole Data not available in the search results.
¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)
This compound Data not available in the search results.
3-Methylphenol (m-cresol) Aromatic C: ~113-155, Methyl C: ~21
2-Bromo-3-methylphenol Aromatic C: ~110-152, Methyl C: ~20
2-Fluoro-3-methylanisole Data not available in the search results.
Infrared (IR) Spectral Data
CompoundKey Absorption Peaks (cm⁻¹)
This compound Data not available in the search results.
3-Methylphenol (m-cresol) O-H stretch (broad): ~3300-3500, C-H aromatic stretch: ~3000-3100, C=C aromatic ring stretch: ~1500-1600, C-O stretch: ~1200-1250
2-Bromo-3-methylphenol Data not available in the search results.
2-Fluoro-3-methylanisole C-H aromatic stretch: ~3000-3100, C-H aliphatic stretch: ~2850-2950, C=C aromatic ring stretch: ~1500-1600, C-O-C stretch: ~1000-1300, C-F stretch: ~1000-1100
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 126.05Data not available in the search results.
3-Methylphenol (m-cresol) 108.06107, 79, 77
2-Bromo-3-methylphenol 185.97, 187.97 (Br isotopes)Data not available in the search results.
2-Fluoro-3-methylanisole 140.06125, 97, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O, C-F, C-Br bonds).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, which separates the components of a mixture before they enter the mass spectrometer. Direct infusion may be used for pure samples.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. For compounds containing bromine, look for the characteristic isotopic pattern of the molecular ion peak.

A Comparative Guide to Catalyst Efficacy for Cross-Coupling Reactions with 2-Fluoro-3-methylphenol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. 2-Fluoro-3-methylphenol represents a key building block in this endeavor. However, its dual reactive sites—the phenolic hydroxyl group and the potential for C-X bond formation—present unique challenges and opportunities in cross-coupling reactions. This guide provides a comparative overview of catalytic systems for various cross-coupling reactions, drawing on experimental data from structurally related fluorinated phenols and their derivatives to inform catalyst selection for this compound.

Challenges in Cross-Coupling with this compound

Direct cross-coupling of this compound can be challenging due to:

  • Catalyst Inhibition: The acidic phenolic proton can react with the basic reagents typically required for cross-coupling, leading to the formation of a phenoxide that can coordinate to and deactivate the metal catalyst.

  • Competing O-Arylation: In C-N and C-C coupling reactions, the phenolic oxygen can compete as a nucleophile, leading to undesired O-arylation products.

  • Leaving Group Activation: For Suzuki-Miyaura and other similar reactions, the phenolic hydroxyl group is not a suitable leaving group. It typically requires activation, most commonly by conversion to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions.[1]

Given the limited direct experimental data for this compound, this guide presents data from analogous substrates, primarily the triflate derivative of 3-Fluoro-2-vinylphenol, to provide a relevant starting point for reaction optimization.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For phenolic substrates, prior conversion of the hydroxyl group to a triflate is a common and effective strategy.[1]

Below is a summary of a representative catalytic system for the Suzuki-Miyaura coupling of a fluorinated vinylphenol triflate with phenylboronic acid.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of (3-Fluoro-2-vinylphenyl) trifluoromethanesulfonate

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1008-12High (unspecified)
Experimental Protocol: Suzuki-Miyaura Coupling of (3-Fluoro-2-vinylphenyl) trifluoromethanesulfonate[1]
  • Preparation of the Triflate: To a solution of 3-Fluoro-2-vinylphenol in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine). Cool the mixture to 0 °C and add triflic anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting triflate by standard procedures.

  • Catalyst Premix Preparation: In a glovebox, combine Palladium(II) acetate (Pd(OAc)₂) and the desired phosphine ligand (e.g., SPhos) in a 1:2 molar ratio in an anhydrous, deoxygenated solvent such as toluene.

  • Reaction Setup: To a flame-dried Schlenk flask, add the triflate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Reaction Execution: Add the catalyst premix to the reaction flask via syringe. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 8-12 hours), cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layers are then dried and concentrated, and the product is purified by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagents Ar-X reagents->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Suzuki-Miyaura Catalytic Cycle

Comparison of Catalytic Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to Suzuki coupling, the phenolic hydroxyl group can interfere. While derivatization to a triflate is an option, direct amination can sometimes be achieved with careful selection of catalysts and conditions. For challenging substrates, bulky, electron-rich biarylphosphine ligands are often effective.[2]

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides/Triflates

Catalyst PrecursorLigandBaseSolventTemp. (°C)Notes
Pd(OAc)₂RuPhos or BrettPhosLHMDS or K₃PO₄Toluene or 1,4-DioxaneRT - 110Effective for sterically hindered aryl halides.[2]
Ni(II) PrecatalystdppfNaOtBuTHFRT - HighAir-stable nickel precatalyst for a wide range of amines and aryl electrophiles.[3]
Experimental Protocol: General Buchwald-Hartwig Amination
  • Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), combine the aryl halide/triflate (1.0 equiv), the amine (1.1-1.5 equiv), the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv), the palladium or nickel precursor (e.g., Pd₂(dba)₃ or an air-stable Ni(II) precatalyst, 1-5 mol%), and the phosphine ligand (1-10 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).

  • Reaction Execution: Seal the reaction vessel and heat to the desired temperature with stirring.

  • Monitoring and Workup: Monitor the reaction by GC or LC-MS. After completion, cool the mixture, filter through a pad of celite, and concentrate. The crude product is then purified by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition amide_complex [Ar-Pd(II)(NR₂')L₂] pd_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂' amide_complex->product aryl_halide Ar-X aryl_halide->pd_complex amine HNR₂' amine->pd_complex base Base base->pd_complex

Buchwald-Hartwig Amination Cycle

Considerations for Other Cross-Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are common, other cross-coupling methods may be suitable for the derivatization of this compound.

  • Heck Reaction: This reaction couples aryl halides with alkenes. For phenolic substrates, protection of the hydroxyl group or conversion to a triflate is often necessary to prevent side reactions.[4]

  • Sonogashira Coupling: Used to form C-C bonds between aryl halides and terminal alkynes, this reaction is catalyzed by palladium and a copper co-catalyst.[5] The phenolic proton would likely need to be protected.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms C-O or C-N bonds from arylboronic acids. It offers a potential route for the direct O-arylation of this compound. The reaction is often performed in the presence of air as the oxidant.[6][7]

Workflow for Catalyst Selection and Optimization

Optimization_Workflow start Define Desired Transformation (e.g., C-C, C-N, C-O bond formation) substrate_prep Substrate Preparation (e.g., -OH to -OTf conversion) start->substrate_prep reaction_type Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) substrate_prep->reaction_type catalyst_screen Screen Catalysts & Ligands (Pd/Ni-based, bulky phosphines) reaction_type->catalyst_screen condition_opt Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_screen->condition_opt analysis Analyze Results (Yield, Purity, TON/TOF) condition_opt->analysis analysis->condition_opt Iterate finish Final Protocol analysis->finish

Catalyst Selection Workflow

Conclusion

While direct experimental data on the cross-coupling of this compound is scarce, a wealth of information from analogous fluorinated phenols provides a strong foundation for catalyst selection and reaction development. For C-C and C-N bond formation at the carbon backbone, conversion of the phenolic hydroxyl to a triflate is a robust strategy, enabling the use of well-established palladium and nickel catalyst systems with bulky phosphine ligands. For direct C-O coupling, reactions like the Chan-Lam coupling offer a promising avenue. Researchers and drug development professionals should use the data and protocols presented in this guide as a starting point, with the understanding that optimization will be necessary for this specific and valuable substrate.

References

A Comparative Guide to the Electronic Effects of 2-Fluoro-3-methylphenol: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of 2-Fluoro-3-methylphenol, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific computational studies on this molecule are not extensively available, this document synthesizes findings from computational analyses of substituted phenols and fluorinated aromatic systems to offer valuable insights. By examining the influence of the fluorine and methyl groups, we can predict and understand the molecule's reactivity, acidity, and potential interactions in biological systems.

Introduction to Electronic Effects in Substituted Phenols

The electronic properties of a substituted phenol are significantly influenced by the nature and position of its substituents. These effects can be broadly categorized as inductive and resonance effects, which in turn modulate the molecule's acidity (pKa), bond dissociation energy (BDE), and reactivity.[3][4][5] Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying these effects by calculating parameters such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).[6][7]

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can stabilize the phenoxide anion and thus increase the acidity of the phenol.[8] Conversely, the methyl group is an electron-donating group, which tends to decrease acidity. The interplay of these opposing effects in this compound makes for a compelling case study in computational chemistry.

Comparative Analysis of Electronic Properties

To provide a clear comparison, the following table summarizes key computational data for phenol and a selection of its derivatives. This data, compiled from various computational studies, illustrates the impact of different substituents on the electronic landscape of the phenol ring.

CompoundSubstituent(s)Calculated pKaHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenol-H9.98-6.78-1.545.24
4-Nitrophenol-NO₂7.15-8.12-3.454.67
4-Aminophenol-NH₂10.46-5.76-1.234.53
4-Fluorophenol-F9.55-6.89-1.615.28
4-Methylphenol-CH₃10.26-6.45-1.484.97
This compound -F, -CH₃ Predicted: ~9.8 N/A N/A N/A

Note: Data for phenol and its 4-substituted derivatives are representative values from computational studies. The pKa for this compound is an educated estimate based on the combined electronic effects of the substituents. Specific HOMO, LUMO, and Energy Gap values for this compound would require dedicated computational analysis.

The electron-withdrawing nitro group significantly lowers the pKa, indicating increased acidity. Conversely, the electron-donating amino and methyl groups increase the pKa. The fluorine substituent in 4-fluorophenol has a modest effect on the pKa. For this compound, the opposing inductive effects of the fluorine and methyl groups are expected to result in a pKa value close to that of unsubstituted phenol.

Experimental and Computational Protocols

The data presented in this guide is typically generated using the following computational workflow. Researchers wishing to perform a detailed analysis of this compound can follow a similar protocol.

Computational Methodology:

  • Structure Optimization: The molecular geometry of the phenol derivative is optimized using a suitable level of theory and basis set, commonly DFT with B3LYP functional and a 6-31G* or larger basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as:

    • Mulliken or Natural Bond Orbital (NBO) charges: To understand the charge distribution on individual atoms.

    • Dipole Moment: To assess the overall polarity of the molecule.

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between them is an indicator of chemical stability.[9]

    • Molecular Electrostatic Potential (MEP): This provides a visual representation of the electron density and can predict sites for electrophilic and nucleophilic attack.[10]

  • pKa Prediction: The pKa can be calculated using various theoretical models, often involving the calculation of the Gibbs free energy of deprotonation in a solvent continuum model.[6][11]

Visualizing Computational Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided.

G Computational Workflow for Electronic Effects Analysis A Molecule Selection (e.g., this compound) B Geometry Optimization (DFT/B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single-Point Energy Calculation C->D E Electronic Property Analysis (HOMO/LUMO, Charges, MEP) D->E F pKa Prediction (Free Energy Calculation) D->F G Data Interpretation and Comparison E->G F->G

Caption: A typical workflow for the computational analysis of the electronic properties of a substituted phenol.

G Electronic Effects of Substituents on Phenol Acidity cluster_ewg Electron-Withdrawing Groups cluster_edg Electron-Donating Groups Phenol Phenol (pKa ~10) Nitro Nitro Group (-NO2) - Inductive & Resonance Withdrawal - Stabilizes Phenoxide - Increases Acidity (pKa ~7) Nitro->Phenol Increases Acidity Fluoro Fluoro Group (-F) - Strong Inductive Withdrawal - Weak Resonance Donation - Modest Acidity Increase Fluoro->Phenol Slightly Increases Acidity Methyl Methyl Group (-CH3) - Inductive Donation - Destabilizes Phenoxide - Decreases Acidity (pKa > 10) Methyl->Phenol Decreases Acidity Amino Amino Group (-NH2) - Inductive Withdrawal - Strong Resonance Donation - Decreases Acidity (pKa > 10) Amino->Phenol Decreases Acidity

Caption: The influence of electron-donating and electron-withdrawing groups on the acidity of phenol.

Conclusion

The electronic properties of this compound are governed by a delicate balance between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating nature of the methyl group. Based on established principles from computational studies of similar molecules, it is anticipated that this compound will exhibit an acidity and reactivity comparable to unsubstituted phenol. For researchers and drug development professionals, a detailed computational analysis following the outlined protocol would provide precise quantitative data on its electronic structure, offering valuable insights for its application in the synthesis of novel compounds. The fluorinated structure of this compound is known to impart unique electronic effects that are beneficial in the development of pharmaceuticals and agrochemicals, potentially enhancing metabolic stability and bioavailability.[1]

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-3-methylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical synthesis, the responsible management and disposal of specialized chemical reagents like 2-Fluoro-3-methylphenol is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Essential Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to be familiar with its properties and to use appropriate personal protective equipment (PPE). The compound is identified by its CAS number 77772-72-6.[1][2]

Key Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C7H7FO[1]
Molecular Weight 126.128 g/mol [1]
Appearance Colorless, transparent liquid[1]
Boiling Point 174.2 ± 20.0 °C at 760 mmHg[1]
Flash Point 67.4 ± 10.5 °C[1]
Density 1.2 ± 0.1 g/cm³[1]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: In areas with inadequate ventilation or where exposure limits may be surpassed, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local environmental regulations. Consultation with your institution's Environmental Health and Safety (EHS) department for specific requirements is mandatory.

  • Waste Segregation and Collection:

    • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container specifically for this compound waste. Ensure the container is kept securely closed when not in use.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" along with its CAS number (77772-72-6). The label should also prominently display hazard symbols (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

    • The storage area should be away from heat, sparks, and open flames.[4]

    • Ensure the waste container is placed in secondary containment to mitigate any potential leaks.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

    • Complete all necessary waste manifest forms as required by your institution and regulatory bodies to ensure a complete record of the waste from generation to final disposal.

Emergency Procedures in Case of a Spill:

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, sweep up the spilled material and place it into a suitable container for disposal.[3] Do not allow the chemical to enter the environment.[3]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate into Designated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' Hazard Symbols C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Collection by Licensed Waste Disposal Service E->F G Complete Waste Manifest Documentation F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-methylphenol

This guide provides critical safety, handling, and disposal protocols for this compound (CAS No. 77772-72-6), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC7H7FO
Molecular Weight126.128 g/mol [1]
AppearanceColorless, transparent liquid[1]
Boiling Point174.2 ± 20.0 °C at 760 mmHg[1]
Flash Point67.4 ± 10.5 °C[1]
Density1.2 ± 0.1 g/cm³[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[2][3] Therefore, stringent adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shieldProvides maximum protection from splashes that can cause severe eye damage.[4][5]
Hand Double-gloving: Inner layer of nitrile gloves with an outer layer of neoprene or butyl rubber gloves. For significant spill cleanup, Viton® or Silver Shield® gloves are recommended.Nitrile gloves offer splash protection, while the outer layer provides extended chemical resistance.[4][5] Phenol can rapidly penetrate nitrile gloves.[5][6]
Body A fully buttoned, long-sleeved lab coat and a chemical-resistant apron (neoprene or butyl rubber).Protects against skin contact from spills and splashes.[4]
Respiratory A NIOSH/MSHA approved respirator with an organic vapor cartridge (e.g., A-P3 filter) is required when working outside of a fume hood or when aerosolization is possible.[7][8]Prevents inhalation of toxic vapors.[9]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][10]

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5][10]

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare a designated work area within the fume hood and have a phenol first aid kit readily available.[5][6]

  • Dispensing: When transferring the liquid, use spark-proof tools and maintain a safe distance to avoid splashes.[9]

  • Heating: Avoid heating this compound. If heating is necessary, it must be done in a well-ventilated area, away from ignition sources, as it has a flash point of 67.4°C and can form explosive mixtures with air upon intense heating.[1][2]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3] Decontaminate the work surface after completion of the task.

Storage:

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][10]

  • Keep containers tightly closed and store them upright to prevent leakage.[10]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[2][3] Rinse the affected area with copious amounts of water for at least 15-20 minutes.[2][7] Treatment with polyethylene glycol (PEG 300 or 400) is highly recommended to decontaminate the skin.[6][11] Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[9][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[8][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water.[9][10] Immediately call a poison control center or seek medical attention.[2][3]

Spill Response:

  • Evacuate the area and remove all sources of ignition.[9]

  • Wearing appropriate PPE (including respiratory protection and chemical-resistant gloves), contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a suitable, closed container for disposal.[9][10]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (including gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.[8]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][10] Do not dispose of this chemical down the drain.[9]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 prep3 Verify Eyewash/Shower Access prep2->prep3 handle1 Transfer/Dispense Chemical prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 spill Spill or Exposure Occurs handle2->spill clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end_safe Procedure Complete (Safe) clean4->end_safe start Start start->prep1 spill->clean1 NO emergency Activate Emergency Protocol spill->emergency YES emergency->end_safe

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.